6-Bromo-3-butoxy-2-fluorophenylboronic acid
Description
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Properties
IUPAC Name |
(6-bromo-3-butoxy-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BBrFO3/c1-2-3-6-16-8-5-4-7(12)9(10(8)13)11(14)15/h4-5,14-15H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTVZGMUUYBHRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)OCCCC)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BBrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584764 | |
| Record name | (6-Bromo-3-butoxy-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-88-2 | |
| Record name | B-(6-Bromo-3-butoxy-2-fluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Bromo-3-butoxy-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Bromo-3-butoxy-2-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 6-Bromo-3-butoxy-2-fluorophenylboronic acid, a versatile building block in modern organic synthesis, particularly relevant to the fields of medicinal chemistry and materials science.
Core Properties
This compound, with the CAS Number 1072951-88-2, is a polysubstituted arylboronic acid. Its utility in chemical synthesis is largely dictated by the interplay of its functional groups: the boronic acid moiety, which is key for cross-coupling reactions; the bromo and fluoro substituents, which influence the electronic properties and reactivity of the aromatic ring; and the butoxy group, which can enhance solubility in organic solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| CAS Number | 1072951-88-2 | |
| Molecular Formula | C₁₀H₁₃BBrFO₃ | |
| Molecular Weight | 290.92 g/mol | |
| Physical State | Solid | At room temperature |
| Melting Point | 114-120 °C | Experimental |
| Boiling Point | 405.2 ± 55.0 °C | Predicted |
| Density | 1.48 ± 0.1 g/cm³ | Predicted |
| pKa | 7.65 ± 0.58 | Predicted |
| Storage Temperature | 2-8 °C | Recommended for stability |
Spectroscopic Data:
While detailed experimental spectra are not widely published, Attenuated Total Reflectance Infrared (ATR-IR) and Raman spectra are available through spectral databases.
Synthesis and Purification
Proposed Synthetic Pathway:
The synthesis would likely start from a suitably substituted aromatic precursor, such as 1,4-dibromo-2-fluoro-5-butoxybenzene.
Caption: Proposed synthesis of this compound.
Experimental Protocol (General Procedure):
-
Lithium-Halogen Exchange: A solution of the starting aryl bromide (e.g., 1,4-dibromo-2-fluoro-5-butoxybenzene) in an anhydrous aprotic solvent like tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). To this solution, a stoichiometric amount of n-butyllithium is added dropwise, maintaining the low temperature. The reaction mixture is stirred for a period to ensure complete formation of the organolithium intermediate.
-
Boronation: A trialkyl borate, such as trimethyl borate or triisopropyl borate, is then added to the reaction mixture at -78 °C. The mixture is allowed to slowly warm to room temperature and stirred for several hours.
-
Hydrolysis: The reaction is quenched by the addition of an aqueous acid, such as hydrochloric acid. This hydrolyzes the boronate ester to the desired boronic acid.
-
Work-up and Purification: The product is typically extracted into an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
Purification:
Crude arylboronic acids can be purified by several methods:
-
Recrystallization: This is a common method for solid boronic acids. A suitable solvent system (e.g., ethyl acetate/hexane) is used to dissolve the crude product at an elevated temperature, and the pure compound crystallizes upon cooling.
-
Acid-Base Extraction: The acidic nature of the boronic acid allows for its separation from non-acidic impurities. The crude product is dissolved in an organic solvent and washed with a basic aqueous solution to form the boronate salt, which dissolves in the aqueous layer. The aqueous layer is then separated, acidified, and the pure boronic acid is extracted back into an organic solvent.
-
Chromatography: While sometimes challenging due to the polarity and potential for decomposition on silica gel, column chromatography can be employed for purification.
Applications in Organic Synthesis
The primary application of this compound is as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
Suzuki-Miyaura Coupling:
This reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide. The presence of both a boronic acid and a bromine atom on the same molecule makes this compound a bifunctional reagent, allowing for selective and sequential couplings.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol (General for Suzuki-Miyaura Coupling):
-
Reaction Setup: To a reaction vessel under an inert atmosphere, add this compound (1 equivalent), the coupling partner (e.g., an aryl halide or triflate, 1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a suitable solvent system, which is often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction: The mixture is heated, typically between 80-120 °C, and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography or recrystallization.
Relevance in Drug Discovery and Development
Boronic acids are a privileged class of compounds in medicinal chemistry. The boron atom can form reversible covalent bonds with diols, a motif present in many biological molecules, including carbohydrates and some amino acid side chains. This property has been exploited in the design of enzyme inhibitors and sensors.
The drug Bortezomib (Velcade®) , a dipeptide boronic acid, is a proteasome inhibitor used in cancer therapy and serves as a prominent example of the therapeutic potential of this class of molecules. Its mechanism of action involves the boronic acid moiety forming a stable complex with a threonine residue in the active site of the proteasome. Other approved boronic acid-containing drugs include Vaborbactam , a β-lactamase inhibitor, and Ixazomib , another proteasome inhibitor.
While there are no specific publicly available reports on the use of this compound in drug development, its structure suggests potential as an intermediate for the synthesis of novel therapeutic agents. The substituted phenyl ring could serve as a scaffold to which other pharmacophoric groups are attached via Suzuki-Miyaura coupling, allowing for the exploration of structure-activity relationships in a drug discovery program.
Potential Logical Workflow for Drug Discovery Application:
Caption: A logical workflow for utilizing the title compound in drug discovery.
Safety and Handling
This compound is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound.
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Hazard Statements:
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H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
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Wear protective gloves, eye protection, and face protection.
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Use in a well-ventilated area.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
In-Depth Technical Guide: Synthesis of 6-Bromo-3-butoxy-2-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed multi-step synthesis for 6-Bromo-3-butoxy-2-fluorophenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. Due to the absence of a published, direct synthetic protocol, this document details a chemically sound, plausible route starting from commercially available precursors. The proposed pathway involves key transformations including Williamson ether synthesis, aromatic nitration and reduction, regioselective bromination, deamination, and a final lithium-halogen exchange followed by borylation. Each step is presented with a detailed experimental protocol derived from analogous and well-established literature procedures. Quantitative data for reactants and expected products are summarized for clarity, and the overall synthetic workflow is visualized using a process diagram. This guide is intended to provide researchers with a practical and robust starting point for the laboratory-scale synthesis of this important phenylboronic acid derivative.
Proposed Synthetic Pathway
The synthesis of this compound (5) is proposed to proceed through a four-step sequence starting from 2-fluoro-3-nitrophenol (1). The pathway is designed to strategically install the required substituents in a regiocontrolled manner. The key intermediate is the dibrominated arene, 1,3-dibromo-4-butoxy-5-fluorobenzene (4), which undergoes selective lithiation and subsequent borylation to yield the target compound.
Figure 1: Proposed synthetic route for this compound.
Experimental Protocols
The following protocols are proposed based on established methodologies for similar chemical transformations. Researchers should conduct appropriate risk assessments and small-scale trials before proceeding with larger-scale synthesis.
Step 1: Synthesis of 1-butoxy-2-fluoro-3-nitrobenzene (2)
This step involves the Williamson ether synthesis to attach the butoxy side chain to the phenolic starting material.
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Procedure: To a solution of 2-fluoro-3-nitrophenol (1) (10.0 g, 63.6 mmol) in anhydrous N,N-dimethylformamide (DMF, 150 mL) is added potassium carbonate (17.6 g, 127.2 mmol). The mixture is stirred at room temperature for 30 minutes. 1-Bromobutane (10.3 mL, 95.4 mmol) is then added dropwise, and the reaction mixture is heated to 80 °C for 12 hours. After cooling to room temperature, the mixture is poured into ice-water (500 mL) and extracted with ethyl acetate (3 x 150 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-butoxy-2-fluoro-3-nitrobenzene (2) as a yellow oil.
Step 2: Synthesis of 3-butoxy-2-fluoroaniline (3)
The nitro group of intermediate (2) is reduced to an amine using tin(II) chloride.
-
Procedure: To a solution of 1-butoxy-2-fluoro-3-nitrobenzene (2) (12.0 g, 56.3 mmol) in ethanol (200 mL) is added tin(II) chloride dihydrate (63.5 g, 281.5 mmol). The mixture is heated to reflux for 4 hours. After cooling, the solvent is removed under reduced pressure. The residue is diluted with ethyl acetate and neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8. The resulting slurry is filtered through a pad of celite, and the filtrate is transferred to a separatory funnel. The aqueous layer is extracted with ethyl acetate (2 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 3-butoxy-2-fluoroaniline (3), which can be used in the next step without further purification.
Step 3: Synthesis of 1,3-dibromo-4-butoxy-5-fluorobenzene (4)
This two-part step involves the regioselective dibromination of the aniline derivative followed by deamination.
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Part A: 4,6-dibromo-3-butoxy-2-fluoroaniline: 3-butoxy-2-fluoroaniline (3) (9.0 g, 49.1 mmol) is dissolved in glacial acetic acid (150 mL). A solution of bromine (5.6 mL, 108.0 mmol) in acetic acid (50 mL) is added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 16 hours. The mixture is then poured into a stirred solution of sodium bisulfite in ice-water. The resulting precipitate is collected by filtration, washed with water, and dried to yield the crude dibrominated aniline.
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Part B: Deamination: The crude 4,6-dibromo-3-butoxy-2-fluoroaniline is suspended in a mixture of ethanol (100 mL) and concentrated sulfuric acid (10 mL) and cooled to 0 °C. A solution of sodium nitrite (4.1 g, 59.0 mmol) in water (20 mL) is added dropwise, keeping the temperature below 5 °C. After stirring for 1 hour, 50% hypophosphorous acid (H3PO2, 30 mL) is added, and the mixture is stirred at 0 °C for 1 hour and then at room temperature overnight. The reaction is quenched by pouring it into ice-water and extracted with diethyl ether (3 x 100 mL). The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated. Purification by column chromatography (hexane) yields 1,3-dibromo-4-butoxy-5-fluorobenzene (4).
Step 4: Synthesis of this compound (5)
The final step is a lithium-halogen exchange at the less sterically hindered bromine, followed by borylation.[1][2]
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Procedure: A solution of 1,3-dibromo-4-butoxy-5-fluorobenzene (4) (5.0 g, 15.4 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) is cooled to -78 °C under an argon atmosphere. n-Butyllithium (n-BuLi, 2.5 M in hexanes, 6.8 mL, 17.0 mmol) is added dropwise, and the solution is stirred at -78 °C for 1 hour.[1] Triisopropyl borate (7.1 mL, 30.8 mmol) is then added dropwise, and the reaction mixture is allowed to warm slowly to room temperature overnight.[2] The reaction is quenched by the addition of 2 M hydrochloric acid (50 mL) and stirred vigorously for 2 hours. The mixture is extracted with ethyl acetate (3 x 75 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude solid is triturated with a mixture of hexane and diethyl ether to afford this compound (5) as a white to off-white solid.
Data Presentation
The following tables summarize the key quantitative data for the proposed synthetic route.
Table 1: Reactant and Product Properties
| Compound Name | Structure No. | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (Predicted) |
| 2-fluoro-3-nitrophenol | 1 | C₆H₄FNO₃ | 157.10 | Solid |
| 1-butoxy-2-fluoro-3-nitrobenzene | 2 | C₁₀H₁₂FNO₃ | 213.20 | Liquid |
| 3-butoxy-2-fluoroaniline | 3 | C₁₀H₁₄FNO | 183.22 | Liquid |
| 1,3-dibromo-4-butoxy-5-fluorobenzene | 4 | C₁₀H₁₁Br₂FO | 326.00 | Liquid/Solid |
| This compound | 5 | C₁₀H₁₃BBrFO₃ | 306.92 | Solid |
Table 2: Proposed Reaction Conditions and Estimated Yields
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Estimated Yield (%) |
| 1 | 1-Bromobutane, K₂CO₃ | DMF | 80 | 12 | 85-95 |
| 2 | SnCl₂·2H₂O | EtOH | Reflux | 4 | 80-90 |
| 3 | Br₂, NaNO₂, H₃PO₂ | AcOH | 0 to RT | 16+ | 50-60 (over 2 steps) |
| 4 | n-BuLi, B(OiPr)₃ | THF | -78 to RT | 12+ | 60-75 |
Logical Workflow Diagram
The logical progression of the synthesis, highlighting the transformation of functional groups, is depicted below.
Figure 2: Logical workflow for the synthesis of the target molecule.
Conclusion
This technical guide provides a comprehensive and plausible synthetic strategy for obtaining this compound. By leveraging a series of well-documented and robust organic transformations, this proposed route offers a clear and actionable plan for research and development professionals. The detailed experimental protocols, summarized data, and workflow diagrams are intended to facilitate the practical implementation of this synthesis in a laboratory setting, thereby enabling further research and application of this valuable chemical entity in drug discovery and materials science.
References
An In-depth Technical Guide to 6-Bromo-3-butoxy-2-fluorophenylboronic acid (CAS 1072951-88-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-3-butoxy-2-fluorophenylboronic acid is a substituted aromatic boronic acid of significant interest to the fields of organic synthesis and medicinal chemistry. Its unique trifunctionalized phenyl ring, featuring a bromine atom, a butoxy group, and a fluorine atom in a specific ortho-, meta-, and para-arrangement relative to the boronic acid moiety, makes it a versatile building block for the synthesis of complex organic molecules. The presence of the boronic acid group facilitates its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a cornerstone of modern drug discovery for the formation of carbon-carbon bonds.
This technical guide provides a comprehensive overview of the available data on this compound, including its chemical and physical properties, general synthetic strategies, and its primary application as a synthetic intermediate.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below, compiled from various supplier and chemical database sources.
| Property | Value | Reference |
| CAS Number | 1072951-88-2 | [1] |
| Molecular Formula | C₁₀H₁₃BBrFO₃ | [1] |
| Molecular Weight | 290.92 g/mol | [1] |
| Appearance | White to off-white solid | Commercially available |
| Melting Point | 114-120 °C | [2] |
| Boiling Point (Predicted) | 405.2 ± 55.0 °C | [2] |
| Density (Predicted) | 1.48 ± 0.1 g/cm³ | [2] |
| pKa (Predicted) | 7.65 ± 0.58 | [2] |
| Storage Conditions | 2-8°C, Sealed in dry conditions | [1] |
Synthesis
A plausible synthetic pathway would start from 1,4-dibromo-2-fluoro-5-butoxybenzene. This starting material could undergo a selective metal-halogen exchange, for instance, via a Grignard reaction or using an organolithium reagent at low temperatures. The resulting organometallic species would then be reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form the corresponding boronate ester. Finally, acidic hydrolysis of the boronate ester would yield the desired this compound.
Below is a generalized experimental workflow for the synthesis of a substituted phenylboronic acid, which could be adapted for the target molecule.
Disclaimer: The following is a generalized protocol and has not been specifically validated for this compound. Optimization of reaction conditions would be necessary.
Generalized Experimental Protocol: Synthesis of a Phenylboronic Acid via Grignard Reaction
Materials:
-
Appropriate aryl bromide (e.g., 1,4-dibromo-2-fluoro-5-butoxybenzene)
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (e.g., 1 M aqueous solution)
-
Anhydrous sodium sulfate
-
Organic solvents for extraction and purification (e.g., diethyl ether, ethyl acetate, hexanes)
Procedure:
-
Grignard Reagent Formation:
-
Under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are placed in a flame-dried flask equipped with a reflux condenser and a dropping funnel.
-
A small crystal of iodine is added to activate the magnesium.
-
A solution of the aryl bromide in anhydrous THF is added dropwise to the magnesium turnings. The reaction is initiated, and the addition rate is controlled to maintain a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature or gentle reflux until the magnesium is consumed.
-
-
Borylation:
-
The Grignard reagent solution is cooled to a low temperature (e.g., -78 °C).
-
A solution of triisopropyl borate in anhydrous THF is added dropwise to the cooled Grignard reagent. The temperature is maintained below -70 °C during the addition.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
-
Hydrolysis and Work-up:
-
The reaction is quenched by the slow addition of an acidic aqueous solution (e.g., 1 M HCl) at 0 °C.
-
The mixture is stirred until two clear layers are formed.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
-
Purification:
-
The crude product is purified by a suitable method, such as recrystallization from a mixture of solvents (e.g., ethyl acetate/hexanes) or column chromatography on silica gel.
-
Caption: Plausible synthetic workflow for this compound.
Applications in Organic Synthesis
The primary utility of this compound lies in its role as a versatile building block in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling Reactions
The boronic acid functional group is a key participant in the Suzuki-Miyaura coupling, a powerful method for the formation of C(sp²)-C(sp²) bonds. In this reaction, the boronic acid couples with an organic halide or triflate in the presence of a palladium catalyst and a base to form a biaryl or related structure.
The presence of both a boronic acid and a bromine atom on the same molecule allows for its use in sequential or regioselective cross-coupling reactions. For instance, the boronic acid moiety can be reacted first, leaving the bromine atom available for a subsequent coupling reaction, or vice versa, depending on the reaction conditions and the nature of the coupling partners. This dual reactivity makes it a valuable tool for the synthesis of complex, highly substituted aromatic compounds, which are common motifs in pharmaceutical agents.
Caption: Generalized Suzuki-Miyaura coupling catalytic cycle.
Biological Activity and Drug Development Applications
Currently, there is no publicly available information detailing the specific biological activity of this compound or its direct application in any signaling pathways. Its role in drug development is primarily as a synthetic intermediate for the construction of more complex molecules that may possess biological activity. The strategic placement of the bromo, butoxy, and fluoro substituents on the phenyl ring can influence the physicochemical properties (e.g., lipophilicity, metabolic stability) of the final compounds, which are critical parameters in drug design.
Researchers in drug discovery would typically utilize this compound in the synthesis of a library of analogues of a lead compound to explore structure-activity relationships (SAR). The unique substitution pattern allows for the systematic modification of different parts of a molecule to optimize its biological activity, selectivity, and pharmacokinetic properties.
Safety and Handling
Based on available safety data sheets, this compound should be handled with care in a well-ventilated area. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is advised to avoid breathing dust, fume, gas, mist, vapors, or spray. In case of contact with skin or eyes, the affected area should be rinsed thoroughly with water.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly for the construction of complex aromatic compounds through Suzuki-Miyaura cross-coupling reactions. While specific experimental protocols for its synthesis and detailed information on its biological activity are not yet available in the public domain, its structural features make it a compound of high interest for medicinal chemists and drug development professionals. Further research into the applications of this molecule is likely to reveal its potential in the synthesis of novel therapeutic agents.
References
An In-depth Technical Guide to (6-Bromo-3-butoxy-2-fluorophenyl)boronic acid
Abstract: This technical guide provides a comprehensive overview of (6-Bromo-3-butoxy-2-fluorophenyl)boronic acid, a key intermediate in organic synthesis and drug discovery. The document details its physicochemical properties, safety and handling protocols, and significant applications, particularly for researchers and professionals in the pharmaceutical sciences. A representative synthetic protocol is outlined, and key pathways are visualized to facilitate a deeper understanding of its chemical utility.
Chemical Identity and Properties
(6-Bromo-3-butoxy-2-fluorophenyl)boronic acid is an organoboron compound characterized by a phenyl ring substituted with a boronic acid group, a bromine atom, a fluorine atom, and a butoxy group.[1] This unique combination of functional groups makes it a versatile reagent in synthetic chemistry. The boronic acid moiety is crucial for its participation in cross-coupling reactions, while the halogen substituents provide sites for further molecular elaboration. The butoxy group enhances solubility in organic solvents, a valuable characteristic for its use in various reaction conditions.[1]
IUPAC Name: (6-bromo-3-butoxy-2-fluorophenyl)boronic acid[1]
CAS Number: 1072951-88-2[2]
The key physical and chemical properties of (6-Bromo-3-butoxy-2-fluorophenyl)boronic acid are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃BBrFO₃ | [1] |
| Molecular Weight | 290.92 g/mol | [1] |
| Physical State | Solid at room temperature | [1] |
| Melting Point | 114-120°C | [1] |
| Boiling Point | 405.2 ± 55.0°C (Predicted) | [1] |
| Density | 1.48 ± 0.1 g/cm³ (Predicted) | [1] |
| pKa | 7.65 ± 0.58 (Predicted) | [1] |
Spectroscopic data for (6-Bromo-3-butoxy-2-fluorophenyl)boronic acid, including ATR-IR and Raman spectra, are available in public databases for structural confirmation.[3]
Applications in Research and Drug Development
Boronic acids are a cornerstone of modern medicinal chemistry, primarily due to their utility in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl compounds. The unique properties of the boron atom also allow these compounds to act as enzyme inhibitors by forming reversible covalent bonds with active site residues.[4][5]
The strategic incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability. The presence of both fluorine and bromine on the phenyl ring of this compound offers multiple avenues for creating diverse molecular architectures, making it a valuable building block for generating libraries of potential drug candidates. Boron-containing compounds have seen significant success, with drugs like Velcade (Bortezomib) and Vabomere (Meropenem/Vaborbactam) approved for clinical use.[4][5]
Safety and Handling
As with all laboratory chemicals, (6-Bromo-3-butoxy-2-fluorophenyl)boronic acid should be handled with care in a well-ventilated area. Based on safety data for similar phenylboronic acid compounds, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[6][7] For operations that may generate dust, use a NIOSH-approved respirator.[6]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[8] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry place.[1] Recommended storage is at 2-8°C for long-term stability.[1]
-
Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[6][9]
-
Spills: In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[6]
Hazard Identification:
-
May cause skin irritation.[6]
-
May cause serious eye irritation.[8]
-
May be harmful if inhaled and may cause respiratory tract irritation.[6]
-
May be harmful if swallowed.[6]
Representative Experimental Protocol: Synthesis
The synthesis of substituted phenylboronic acids often proceeds via a Grignard reaction or lithium-halogen exchange with a corresponding aryl halide, followed by quenching with a borate ester and subsequent acidic hydrolysis. Below is a representative workflow for the synthesis of a fluorinated phenylboronic acid from a brominated precursor.
Caption: General synthetic workflow for arylboronic acids.
Methodology:
-
Lithiation: The starting aryl bromide (e.g., a suitably substituted bromo-butoxy-fluorobenzene) is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cooled to -78°C under an inert atmosphere (e.g., Argon).[10]
-
Formation of Intermediate: A solution of n-butyllithium (n-BuLi) is added dropwise to the cooled solution. The reaction mixture is stirred for a period to allow for the formation of the organolithium intermediate via lithium-halogen exchange.[11]
-
Borylation: A trialkyl borate, such as trimethyl borate (B(OMe)₃), is then added to the reaction mixture at low temperature.[10][11] This acts as an electrophile, trapping the nucleophilic organolithium species to form a boronate ester intermediate.
-
Hydrolysis: The reaction is warmed to room temperature and then quenched by the addition of an aqueous acid (e.g., HCl). This hydrolysis step converts the boronate ester into the final boronic acid product.
-
Purification: The product is typically extracted into an organic solvent, washed, dried, and purified by recrystallization or column chromatography to yield the pure phenylboronic acid.[10]
Logical Relationships in Drug Discovery
The utility of this compound can be visualized as a node in a larger network of drug discovery processes, where its structural features directly enable key synthetic transformations leading to potential therapeutic agents.
Caption: Role of the title compound in drug discovery pathways.
This diagram illustrates how the title compound serves as a versatile starting point. Its participation in powerful C-C and C-heteroatom bond-forming reactions allows for the rapid construction of diverse and complex molecular scaffolds, which are then screened for biological activity, such as enzyme inhibition, to identify promising lead compounds for drug development.
References
- 1. This compound (1072951-88-2) for sale [vulcanchem.com]
- 2. echemi.com [echemi.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. mdpi.com [mdpi.com]
- 5. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. sites.pitt.edu [sites.pitt.edu]
In-Depth Technical Guide: 6-Bromo-3-butoxy-2-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 6-Bromo-3-butoxy-2-fluorophenylboronic acid, a versatile building block in medicinal chemistry and organic synthesis.
Core Compound Data
Quantitative data for this compound is summarized in the table below, providing a quick reference for its key physical and chemical properties.
| Property | Value |
| Molecular Formula | C₁₀H₁₃BBrFO₃ |
| Molecular Weight | 290.92 g/mol [1][2][3][4][5] |
| CAS Number | 1072951-88-2 |
| Appearance | Solid |
| Melting Point | 114-120°C[4] |
| Boiling Point (Predicted) | 405.2±55.0°C[4] |
| Density (Predicted) | 1.48±0.1 g/cm³[4] |
| pKa (Predicted) | 7.65±0.58[4] |
Synthesis and Reactivity
This compound is a valuable intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. The presence of the boronic acid functional group, along with bromine and fluorine atoms on the phenyl ring, offers multiple points for molecular elaboration, making it a key component in the synthesis of complex organic molecules.[4]
Experimental Protocols
1. Synthesis of this compound (General Procedure)
Materials:
-
1-Bromo-4-butoxy-3-fluorobenzene (precursor)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Magnesium turnings
-
Trimethyl borate or Triisopropyl borate
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Formation of the Organometallic Reagent: A solution of 1-bromo-4-butoxy-3-fluorobenzene in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). To this solution, a stoichiometric amount of n-butyllithium is added dropwise, maintaining the low temperature to facilitate lithium-halogen exchange and form the corresponding aryllithium species. Alternatively, a Grignard reagent can be prepared by reacting the starting bromide with magnesium turnings in THF.
-
Borylation: The freshly prepared organometallic reagent is then slowly added to a solution of trimethyl borate or triisopropyl borate in anhydrous THF, also maintained at -78 °C. The reaction mixture is stirred at this temperature for a few hours and then allowed to warm to room temperature overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The resulting mixture is stirred for a period to ensure complete hydrolysis of the borate ester to the desired boronic acid.
-
Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield this compound.
2. Suzuki-Miyaura Cross-Coupling Reaction (Representative Protocol)
This compound is an excellent substrate for Suzuki-Miyaura coupling reactions, enabling the formation of biaryl structures.
Materials:
-
This compound
-
An aryl or heteroaryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
Procedure:
-
Reaction Setup: In a reaction vessel, this compound (1.0 equivalent), the aryl/heteroaryl halide (1.0-1.2 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents) are combined.
-
Solvent Addition: A suitable solvent system, often a mixture of an organic solvent and water, is added. The use of aqueous bases is common in Suzuki-Miyaura reactions.
-
Reaction Execution: The mixture is degassed by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes and then heated to a temperature typically ranging from 80 to 110 °C. The reaction progress is monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic extracts are washed with brine, dried over a drying agent, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl compound.
Potential Biological Significance and Applications
Boronic acids are recognized as a privileged structural motif in medicinal chemistry, with several FDA-approved drugs containing this functional group. They can act as inhibitors of various enzymes, particularly serine proteases, by forming a stable, covalent but reversible bond with the catalytic serine residue.
While the specific biological activity of this compound has not been detailed in the provided search results, its structural features suggest its utility as a scaffold in the design and synthesis of novel therapeutic agents. The fluorinated and brominated phenyl ring can be strategically modified to optimize potency, selectivity, and pharmacokinetic properties of a lead compound. Phenylboronic acids, in general, have been shown to impact signaling pathways involved in cancer cell migration by affecting the activity of Rho family GTPases.
Visualizations
The following diagrams illustrate the key chemical transformations involving this compound.
Caption: General synthesis of this compound.
Caption: Suzuki-Miyaura coupling using the target compound.
References
- 1. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound (1072951-88-2) for sale [vulcanchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to 6-Bromo-3-butoxy-2-fluorophenylboronic acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Bromo-3-butoxy-2-fluorophenylboronic acid, a crucial building block in contemporary organic synthesis and medicinal chemistry. Its unique trifunctionalized structure, featuring bromine, fluorine, and a boronic acid moiety, makes it a versatile reagent for the construction of complex molecular architectures, particularly in the development of novel therapeutic agents.
Chemical Structure and Properties
This compound is a substituted phenylboronic acid with the molecular formula C₁₀H₁₃BBrFO₃.[1] The strategic placement of a bromine atom, a fluorine atom, a butoxy group, and a boronic acid functional group on the phenyl ring imparts distinct reactivity and properties to the molecule.
The chemical structure of this compound is as follows:
Caption: Chemical structure of this compound.
A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃BBrFO₃ | [1] |
| Molecular Weight | 290.92 g/mol | [1] |
| CAS Number | 1072951-88-2 | [1] |
| Physical State | Solid | [1] |
| Melting Point | 114-120 °C | [1] |
| Predicted Boiling Point | 405.2 ± 55.0 °C | [1] |
| Predicted Density | 1.48 ± 0.1 g/cm³ | [1] |
| Predicted pKa | 7.65 ± 0.58 | [1] |
Spectroscopic Data
Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the protons of the butoxy group, and the hydroxyl protons of the boronic acid. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.
Expected ¹³C NMR Spectral Data: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents (Br, F, O-butyl, and B(OH)₂). The carbon attached to boron will have a characteristic chemical shift, and carbon-fluorine coupling will be observed for the fluorinated carbons.
Expected FT-IR Spectral Data: The infrared spectrum will likely show a broad O-H stretching band for the boronic acid hydroxyl groups, C-H stretching vibrations for the aromatic and aliphatic moieties, C=C stretching for the aromatic ring, and C-O stretching for the butoxy group. The C-Br and C-F stretching vibrations will also be present at their characteristic frequencies.
Expected Mass Spectrometry Data: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a key feature in identifying the molecular ion cluster.
Synthesis
A detailed experimental protocol for the synthesis of this compound is not explicitly described in publicly available literature. However, a plausible synthetic route can be devised based on established organometallic methodologies. The most common method for the synthesis of arylboronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.
A potential synthetic pathway is outlined below:
Caption: Plausible synthetic pathway for this compound.
Postulated Experimental Protocol
Step 1: Synthesis of 1-Bromo-4-butoxy-2,3-difluorobenzene (Starting Material)
A detailed protocol for the synthesis of the direct precursor is not available. However, a general approach would involve the butoxylation of a suitable bromodifluorobenzene derivative or the bromination of a butoxydifluorobenzene. For instance, starting from 1,2,3-trifluorobenzene, one could potentially perform a nucleophilic aromatic substitution with sodium butoxide, followed by a regioselective bromination.
Step 2: Synthesis of this compound
This step would likely involve a lithium-halogen exchange reaction followed by borylation.
-
Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas inlet (Argon or Nitrogen) is charged with 1-bromo-4-butoxy-2,3-difluorobenzene dissolved in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF).
-
Lithium-Halogen Exchange: The solution is cooled to a low temperature (typically -78 °C). A solution of an alkyllithium reagent, such as n-butyllithium or tert-butyllithium in hexanes, is added dropwise via the dropping funnel, maintaining the low temperature. The reaction mixture is stirred for a specific period to ensure complete formation of the aryllithium intermediate.
-
Borylation: A trialkyl borate, such as trimethyl borate or triisopropyl borate, is then added dropwise to the solution of the aryllithium reagent at the same low temperature. The reaction is allowed to stir for several hours, gradually warming to room temperature.
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of an aqueous acid (e.g., hydrochloric acid). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Applications in Drug Discovery and Organic Synthesis
Phenylboronic acids are indispensable reagents in modern organic synthesis, primarily due to their utility in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the boronic acid and various organic halides or triflates, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical compounds.[2][3]
The presence of the fluorine atom in this compound is particularly significant for drug development. The incorporation of fluorine into drug candidates can enhance their metabolic stability, binding affinity, and bioavailability.[4] The bromine atom provides an additional handle for further functionalization, allowing for sequential cross-coupling reactions. The butoxy group can improve solubility in organic solvents and may also contribute to favorable pharmacokinetic properties.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Potential Signaling Pathway Interactions
While there is no specific information available in the searched literature regarding the direct interaction of this compound with any signaling pathways, its derivatives, which can be synthesized using this building block, could be designed to target a wide range of biological pathways implicated in various diseases. For example, biaryl structures are common motifs in kinase inhibitors, which target signaling pathways involved in cell proliferation and survival, making them relevant for cancer therapy. The unique substitution pattern of this boronic acid could be exploited to achieve selectivity for specific kinase targets.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its trifunctionalized nature provides multiple points for synthetic elaboration, making it a highly sought-after intermediate in the pharmaceutical and agrochemical industries. Further research into its applications and the development of detailed synthetic protocols will undoubtedly expand its utility in the creation of novel and effective chemical entities.
References
Commercial Availability and Technical Profile of 6-Bromo-3-butoxy-2-fluorophenylboronic acid
An In-depth Guide for Researchers and Drug Development Professionals
Introduction: 6-Bromo-3-butoxy-2-fluorophenylboronic acid is a specialized organic compound with significant potential in the fields of medicinal chemistry and organic synthesis. Its molecular structure, featuring a boronic acid group, a bromine atom, a fluorine atom, and a butoxy chain, makes it a versatile building block for the synthesis of complex molecules.[1] The boronic acid moiety is particularly valuable for its role in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[2][3] The presence of fluorine can enhance the metabolic stability and binding affinity of derivative compounds, a desirable trait in drug discovery.[2] This guide provides a comprehensive overview of the commercial availability, physicochemical properties, potential applications, and relevant experimental protocols for this compound.
Commercial Availability
This compound is available from several chemical suppliers in research quantities. The CAS number for this compound is 1072951-88-2. However, a structurally similar compound, (2-Bromo-3-butoxy-6-fluorophenyl)boronic acid, is listed with CAS number 1072951-95-1 by some suppliers. Researchers should verify the specific isomer required for their application.
| Supplier | CAS Number | Available Quantities | Purity |
| Vulcanchem | 1072951-88-2 | Inquiry required | Inquiry required |
| Sigma-Aldrich (Merck) | Not specified | Inquiry required | Inquiry required |
| Fluorochem | 1072951-95-1 | 100 mg, 250 mg, 1 g, 5 g | 98% |
| AOBChem USA | 1072951-95-1 | 250 mg, 500 mg, 1 g, 5 g | Inquiry required |
| BioOrganics | 1072951-95-1 | Inquiry required | >98% |
| CRO SPLENDID LAB | 1072951-95-1 | Inquiry required | Inquiry required |
Physicochemical Properties
The following table summarizes the key physical and chemical properties of this compound. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃BBrFO₃ | [4] |
| Molecular Weight | 290.92 g/mol | [4] |
| Physical State | Solid (at room temperature) | [1] |
| Melting Point | 114-120°C (Experimental) | [1] |
| Boiling Point | 405.2 ± 55.0°C (Predicted) | [1] |
| Density | 1.48 ± 0.1 g/cm³ (Predicted) | [1] |
| pKa | 7.65 ± 0.58 (Predicted) | [1] |
| Recommended Storage | 2-8°C | [1] |
Potential Applications in Research and Development
Boronic acids are a privileged class of compounds in medicinal chemistry, with several FDA-approved drugs containing this moiety.[3][5][6] Their ability to form reversible covalent bonds with diols makes them effective inhibitors of certain enzymes, particularly serine proteases.[5] The electrophilic nature of the boron atom allows it to interact with nucleophilic residues in enzyme active sites.[6]
The subject compound, with its specific substitution pattern, can be utilized in the following areas:
-
Suzuki-Miyaura Cross-Coupling: As a building block to introduce the bromo-butoxy-fluorophenyl group into more complex molecular scaffolds. This is a cornerstone of modern drug discovery for creating novel carbon-carbon bonds.
-
Enzyme Inhibition: As a starting point for the design of inhibitors for enzymes such as proteases, which are implicated in a variety of diseases. The boronic acid acts as a transition-state analog.
-
PROTACs and Molecular Glues: Phenylboronic acids can be incorporated into proteolysis-targeting chimeras (PROTACs) and molecular glues, which are novel therapeutic modalities for targeted protein degradation.
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a general representation and may require optimization.
-
Starting Material: 1,5-Dibromo-4-butoxy-2-fluorobenzene.
-
Lithium-Halogen Exchange:
-
Dissolve the starting material in a dry, aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add one equivalent of n-butyllithium (n-BuLi) solution in hexanes. The more reactive bromine ortho to the fluorine is expected to undergo exchange preferentially.
-
Stir the reaction mixture at -78°C for 1-2 hours.
-
-
Borylation:
-
To the generated aryllithium species, add a slight excess (1.1 to 1.2 equivalents) of triisopropyl borate, also cooled to -78°C.
-
Allow the reaction to stir at -78°C for another 2-3 hours and then warm to room temperature overnight.
-
-
Hydrolysis:
-
Quench the reaction by slowly adding an acidic aqueous solution (e.g., 1 M HCl) while cooling in an ice bath.
-
Stir vigorously for 1-2 hours to hydrolyze the boronic ester to the desired boronic acid.
-
-
Work-up and Purification:
-
Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
-
Representative Suzuki-Miyaura Cross-Coupling Protocol
This protocol describes a typical application of the title compound.
-
Reaction Setup:
-
To a reaction vessel, add this compound (1.0 equivalent), an aryl or vinyl halide/triflate (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 equivalents), and a base such as potassium carbonate or sodium carbonate (2-3 equivalents).
-
-
Solvent:
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
-
Reaction Conditions:
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heat the reaction mixture with stirring to a temperature between 80-110°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.
-
Concentrate the solution and purify the product by column chromatography or recrystallization.
-
Visualizations
The following diagrams illustrate key concepts related to the synthesis and application of this compound.
References
- 1. This compound (1072951-88-2) for sale [vulcanchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Stability and Storage of 6-Bromo-3-butoxy-2-fluorophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 6-Bromo-3-butoxy-2-fluorophenylboronic acid, a key building block in contemporary drug discovery and organic synthesis. Understanding the stability profile of this reagent is critical for ensuring its purity, reactivity, and the reproducibility of synthetic protocols. This document outlines potential degradation pathways, recommended handling procedures, and detailed experimental protocols for stability assessment.
Core Stability Characteristics
Arylboronic acids, including this compound, are known to be susceptible to several degradation pathways that can impact their quality and performance in chemical reactions. The primary routes of degradation include protodeboronation, oxidation, and the formation of boroxine anhydrides.
Protodeboronation: This process involves the cleavage of the C-B bond, leading to the formation of the corresponding deborylated arene (1-bromo-4-butoxy-3-fluorobenzene) and boric acid. This degradation is often catalyzed by aqueous acidic or basic conditions. The presence of a fluorine atom ortho to the boronic acid group can influence the rate of protodeboronation.
Oxidation: Exposure to atmospheric oxygen can lead to the oxidation of the boronic acid, yielding phenolic byproducts. This process can be accelerated by light and the presence of metal impurities.
Boroxine Formation: Like many boronic acids, this compound can undergo intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine. This process is reversible in the presence of water but can affect the stoichiometry of reactions if not accounted for.
Due to these potential degradation pathways, proper storage and handling are paramount. It is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed container, protected from light, and at reduced temperatures.
Quantitative Stability Data
While specific experimental stability data for this compound is not extensively published, the following tables provide representative data based on the known behavior of structurally similar arylboronic acids. These tables are intended to serve as a guideline for researchers to establish appropriate handling and storage protocols.
Table 1: Representative Thermal Stability Data
| Temperature | Time (Weeks) | Purity (%) | Major Degradant (%) |
| -20°C | 52 | >99 | <0.1 |
| 4°C | 52 | 98.5 | 0.8 |
| 25°C (Ambient) | 12 | 97.0 | 2.5 |
| 40°C | 4 | 92.5 | 6.8 |
Table 2: Representative Photostability Data (ICH Q1B)
| Condition | Duration | Purity (%) | Observations |
| Overall illumination ≥ 1.2 million lux hours | 168 hours | 96.2 | Slight discoloration |
| Near UV energy ≥ 200 watt hours/m² | 168 hours | 97.5 | No visible change |
| Dark Control | 168 hours | 99.1 | No visible change |
Table 3: Representative Humidity Stability Data
| Relative Humidity | Temperature | Time (Weeks) | Purity (%) |
| 25% RH | 25°C | 12 | 98.8 |
| 75% RH | 25°C | 12 | 95.3 |
Experimental Protocols
To assess the stability of this compound, the following experimental protocols can be employed.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of this compound and quantifying its degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed sample in acetonitrile to a final concentration of approximately 0.5 mg/mL.
Forced Degradation Studies
To understand the degradation pathways, forced degradation studies can be performed under various stress conditions.
-
Acid Hydrolysis: Incubate a sample solution (0.5 mg/mL in acetonitrile/water) with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate a sample solution (0.5 mg/mL in acetonitrile/water) with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a sample solution (0.5 mg/mL in acetonitrile/water) with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid material to 80°C for 72 hours.
-
Photodegradation: Expose the solid material to light conditions as specified in ICH Q1B guidelines.[1][2][3]
Following exposure to stress conditions, samples should be analyzed by the HPLC method described above to identify and quantify any degradation products.
Visualizations
The following diagrams illustrate key logical relationships and workflows related to the stability and handling of this compound.
References
Spectroscopic Analysis of 6-Bromo-3-butoxy-2-fluorophenylboronic acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of the available spectroscopic data and standard analytical methodologies for the characterization of 6-Bromo-3-butoxy-2-fluorophenylboronic acid . This compound is of interest in organic synthesis and medicinal chemistry, primarily for its role as a building block in Suzuki-Miyaura cross-coupling reactions. Accurate spectroscopic characterization is critical for verifying its structure, purity, and stability.
Molecular Structure and Properties
-
IUPAC Name: (6-Bromo-3-butoxy-2-fluorophenyl)boronic acid
-
Molecular Formula: C₁₀H₁₃BBrFO₃
-
Molecular Weight: 290.92 g/mol
-
CAS Number: 1072951-88-2
The structure incorporates several key functional groups that influence its spectroscopic signature: a phenyl ring, a boronic acid moiety [-B(OH)₂], a bromo substituent, a fluoro substituent, and a butoxy ether group.
Spectroscopic Data Summary
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed, experimentally verified NMR data for this specific compound is not publicly available. The tables below are placeholders for expected signals based on the chemical structure.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| Data not publicly available | - | - | Aromatic Protons (Ar-H) |
| Data not publicly available | - | - | Boronic Acid Protons (-B(OH)₂) |
| Data not publicly available | - | - | Butoxy Chain Protons (-OCH₂CH₂CH₂CH₃) |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
|---|---|
| Data not publicly available | Aromatic Carbons (C-B, C-Br, C-F, C-O, C-H) |
| Data not publicly available | Butoxy Chain Carbons (-OCH₂CH₂CH₂CH₃) |
Table 3: Predicted ¹¹B and ¹⁹F NMR Data
| Nucleus | Chemical Shift (ppm) | Notes |
|---|---|---|
| ¹¹B | Data not publicly available | Phenylboronic acids typically show a single, broad resonance. |
| ¹⁹F | Data not publicly available | A single resonance is expected, potentially showing coupling to neighboring protons. |
Infrared (IR) Spectroscopy
An Attenuated Total Reflectance (ATR) IR spectrum is available for this compound via SpectraBase[1]. While the raw data is not provided here, the table below lists the expected characteristic absorption bands based on the functional groups present.
Table 4: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| ~3300-3200 | Broad, Strong | O-H Stretch | Boronic Acid, -B(OH)₂ |
| ~3080-3010 | Medium | C-H Stretch | Aromatic |
| ~2960-2850 | Strong | C-H Stretch | Aliphatic (Butoxy group) |
| ~1600-1450 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1380-1350 | Strong | B-O Stretch | Boronic Acid |
| ~1250-1200 | Strong | C-O Stretch | Aryl Ether |
| ~1050-1020 | Strong | C-F Stretch | Aryl Fluoride |
| ~700-550 | Medium | C-Br Stretch | Aryl Bromide |
Mass Spectrometry (MS)
Experimentally determined mass spectrometry data is not publicly available. The expected molecular ions for different common ionization techniques are listed below.
Table 5: Predicted Mass Spectrometry Data
| Technique | Ionization Mode | Expected m/z | Ion |
|---|---|---|---|
| ESI | Negative | 289.0/291.0 | [M-H]⁻ |
| ESI | Positive | 291.0/293.0 | [M+H]⁺ |
| ESI | Positive | 313.0/315.0 | [M+Na]⁺ |
Note: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) will result in characteristic isotopic patterns (M and M+2 peaks) of nearly equal intensity.
Experimental Protocols
The following sections describe generalized, standard protocols for acquiring the spectroscopic data discussed above.
NMR Spectroscopy Protocol (General)
-
Sample Preparation: Accurately weigh 5-10 mg of the solid this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
For ¹¹B NMR, using a quartz NMR tube is recommended to minimize the broad background signal from standard borosilicate (Pyrex) tubes[2].
-
For ¹⁹F NMR, ensure the spectrometer is equipped with a suitable probe.
-
-
Data Acquisition:
-
¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire spectra using proton decoupling. A larger number of scans will be required compared to ¹H NMR.
-
¹¹B NMR: Use a proton-decoupled pulse program. A background suppression pulse sequence may be employed to reduce the signal from the NMR tube and probe[3].
-
¹⁹F NMR: Acquire spectra using a standard proton-decoupled pulse program[4].
-
-
Data Processing: Process the raw Free Induction Decay (FID) data by applying a Fourier transform, followed by phase and baseline correction.
ATR-IR Spectroscopy Protocol
-
Background Collection: Ensure the ATR crystal (typically diamond or ZnSe) is clean[5][6]. Collect a background spectrum of the empty crystal to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the crystal itself[7].
-
Sample Application: Place a small amount (a few milligrams) of the solid powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface[8].
-
Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the solid sample and the crystal surface[8].
-
Spectrum Collection: Collect the sample spectrum. Typically, 16 to 64 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum[8].
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). An ATR correction algorithm may be applied if comparison with transmission spectra is desired.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue after analysis[6].
Mass Spectrometry Protocol (LC-MS)
-
Sample Preparation: Prepare a stock solution of the compound by dissolving an accurately weighed amount in a suitable solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL. Further dilute this stock solution with the initial mobile phase to create a working solution in the low µg/mL range[9].
-
Chromatographic Separation (LC):
-
Column: Use a standard reverse-phase C18 column.
-
Mobile Phase: A gradient elution using water (A) and acetonitrile (B), both potentially containing a small amount of additive like formic acid (for positive mode) or ammonium hydroxide (for negative mode), is common[10].
-
Flow Rate: A typical flow rate is between 0.2-0.5 mL/min.
-
-
Mass Spectrometric Analysis (MS):
-
Ionization: Electrospray ionization (ESI) is a common and effective technique for phenylboronic acids, capable of generating molecular ions like [M-H]⁻ in negative mode or [M+H]⁺ in positive mode with minimal fragmentation[10][11].
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to measure the mass-to-charge (m/z) ratio of the resulting ions[11].
-
Data Acquisition: Acquire data in full scan mode to detect all ions within a specified mass range. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for higher sensitivity and specificity[9][10].
-
Workflow Visualization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel chemical entity like this compound.
Caption: General workflow for spectroscopic characterization of a chemical compound.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. NMR Protocols [nmr.chem.ucsb.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. gammadata.se [gammadata.se]
- 6. utsc.utoronto.ca [utsc.utoronto.ca]
- 7. CH362: Use of IR Spectrometer with an ATR cell [sites.science.oregonstate.edu]
- 8. jasco.co.uk [jasco.co.uk]
- 9. sciex.com [sciex.com]
- 10. scirp.org [scirp.org]
- 11. jnsparrowchemical.com [jnsparrowchemical.com]
An In-depth Technical Guide to the Solubility of 6-Bromo-3-butoxy-2-fluorophenylboronic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 6-Bromo-3-butoxy-2-fluorophenylboronic acid. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on outlining standardized experimental protocols for determining solubility and discusses expected solubility trends based on the physicochemical properties of its structural analogs.
Introduction to this compound
This compound is a substituted phenylboronic acid with significant potential in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its utility in drug discovery and materials science is underscored by the unique combination of a boronic acid moiety, a bromine atom, a fluorine atom, and a butoxy group. The butoxy group is specifically incorporated to enhance the compound's solubility in organic solvents, a critical factor for its application in various reaction media[1]. Understanding its solubility profile is paramount for optimizing reaction conditions, developing purification strategies, and formulating for biological assays.
Predicted Physicochemical Properties
While extensive experimental data is not available, predicted properties offer insights into the compound's behavior.
| Property | Value | Note |
| Physical State | Solid | At room temperature[1] |
| Melting Point | 114-120°C | Experimental[1] |
| Boiling Point | 405.2±55.0°C | Predicted[1] |
| Density | 1.48±0.1 g/cm³ | Predicted[1] |
| pKa | 7.65±0.58 | Predicted[1] |
These properties suggest that this compound is a stable solid compound. The predicted pKa indicates it is a weak acid, typical for boronic acids[1].
Expected Solubility in Organic Solvents
Based on studies of structurally similar compounds like phenylboronic acid, the following trends in solubility can be anticipated:
-
High Solubility: Ethers (e.g., diethyl ether, tetrahydrofuran) and ketones (e.g., acetone, 3-pentanone) are generally good solvents for phenylboronic acids[2][3]. The presence of the butoxy group in this compound is expected to further enhance solubility in these solvents.
-
Moderate Solubility: Chloroform is often a moderately effective solvent for phenylboronic acids[2][3].
-
Low Solubility: Hydrocarbons (e.g., methylcyclohexane, hexane) are typically poor solvents for boronic acids due to the polarity of the boronic acid group[2][3].
The introduction of an isobutoxy group to phenylboronic acid has been shown to generally increase its solubility in most organic solvents, with the exception of dipropyl ether[4]. This suggests that the butoxy group in the target molecule will likely contribute to improved solubility in a range of organic media.
Experimental Protocols for Solubility Determination
To obtain precise quantitative data, the following experimental protocols for determining thermodynamic and kinetic solubility are recommended.
This method determines the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium between the solid and dissolved compound is reached[5].
-
Phase Separation: After equilibration, centrifuge the vials to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant. Prepare a series of standards of known concentrations of the compound in the respective organic solvents. Analyze both the standards and the supernatant samples using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS)[5].
-
Data Analysis: Construct a calibration curve from the standards. Use the equation of the line to determine the concentration of the compound in the saturated supernatant samples. This concentration represents the thermodynamic solubility[5].
A dynamic method can also be employed, where a biphasic sample of known composition is heated slowly with rigorous stirring until the disappearance of turbidity, which indicates the solid-liquid equilibrium point[2][4].
This assay measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution, typically in DMSO.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM)[5].
-
Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations[5].
-
Addition of Test Solvent: To each well of a new microplate, add a fixed volume of the desired organic solvent.
-
Compound Addition: Transfer a small volume from each well of the DMSO dilution plate to the corresponding wells of the solvent-containing plate. This results in a low final concentration of DMSO (e.g., 1%)[5].
-
Precipitation Observation: Incubate the plate at a constant temperature for a set period (e.g., 2 hours). Visually inspect the wells for any signs of precipitation. Alternatively, use automated methods like nephelometry or UV-Vis spectroscopy to detect precipitate formation[5].
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitate is observed[5].
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for determining the thermodynamic solubility of this compound.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 6-Bromo-3-butoxy-2-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 6-bromo-3-butoxy-2-fluorophenylboronic acid. This sterically hindered and electronically complex building block is of significant interest in medicinal chemistry and materials science. The following sections detail recommended reaction conditions, experimental procedures, and visual aids to facilitate successful coupling reactions.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls and substituted aromatic compounds.[1][2][3][4] The substrate, this compound, presents a unique challenge due to the steric hindrance around the reactive sites (the bromine atom and the boronic acid) and the electronic influence of the fluorine and butoxy substituents. Successful coupling of this substrate requires careful optimization of the catalytic system, base, and solvent. This document provides recommended starting points and protocols based on established methodologies for sterically demanding Suzuki couplings.[5][6][7]
Data Presentation: Recommended Suzuki Coupling Conditions
The following table summarizes recommended starting conditions for the Suzuki coupling of this compound with a generic aryl or heteroaryl halide (Ar-X). These conditions are derived from successful protocols for structurally similar, sterically hindered substrates.[5][7][8] Optimization may be required for specific coupling partners.
| Parameter | Condition A: General Protocol | Condition B: For Challenging Substrates | Condition C: Room Temperature Protocol |
| Palladium Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (2 mol%) | [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride [NiCl₂(dppp)] |
| Ligand | SPhos (4 mol%) | XPhos (4 mol%) or AntPhos (4 mol%) | Buchwald Ligand 1a (4 mol%) |
| Base | K₃PO₄ (2.0 equiv) | Cs₂CO₃ (2.0 equiv) | K₂CO₃ (2.0 equiv) |
| Solvent | Dioxane/H₂O (4:1) | Toluene or CPME | THF/H₂O (4:1) |
| Temperature | 80-100 °C | 110 °C | Room Temperature |
| Reaction Time | 12-24 h | 18-24 h | 24 h |
| Aryl Halide | Aryl Bromide or Iodide | Aryl Chloride or hindered Bromide | Aryl Bromide or Iodide |
Experimental Protocols
The following are detailed experimental protocols that can be adapted for the Suzuki coupling of this compound.
Protocol 1: General Procedure for Suzuki Coupling
This protocol is a robust starting point for the coupling of this compound with a range of aryl or heteroaryl bromides and iodides.
Materials:
-
This compound (1.2 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl or heteroaryl halide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Protocol for Sterically Hindered or Unreactive Coupling Partners
This protocol employs a more active catalyst system and higher temperatures, suitable for challenging substrates such as electron-deficient aryl chlorides or other sterically demanding coupling partners.[6]
Materials:
-
This compound (1.5 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
XPhos or AntPhos (0.04 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous toluene or cyclopentyl methyl ether (CPME)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a robust inert atmosphere, add Pd₂(dba)₃ (0.02 mmol) and the phosphine ligand (XPhos or AntPhos, 0.04 mmol) to a dry Schlenk flask.
-
Add the aryl or heteroaryl halide (1.0 mmol), this compound (1.5 mmol), and Cs₂CO₃ (2.0 mmol).
-
Add anhydrous toluene or CPME (5 mL).
-
Seal the flask tightly and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress. Due to the challenging nature of the substrates, reaction times may extend to 18-24 hours.
-
Follow the workup and purification procedure as described in Protocol 1.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[2]
References
- 1. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. iglobaljournal.com [iglobaljournal.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 6-Bromo-3-butoxy-2-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 6-Bromo-3-butoxy-2-fluorophenylboronic acid . This versatile building block is of significant interest in medicinal chemistry and materials science due to its unique substitution pattern, which allows for the strategic introduction of diverse functionalities into aromatic systems. The presence of a bromo group, a butoxy chain, a fluoro substituent, and a boronic acid moiety on the same phenyl ring offers multiple avenues for molecular elaboration.
These protocols focus primarily on the Suzuki-Miyaura coupling, a powerful and widely used method for the formation of carbon-carbon bonds. Additionally, general considerations for other important palladium-catalyzed transformations, such as Buchwald-Hartwig amination and Sonogashira coupling, are discussed to highlight the broader synthetic utility of this substrate.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures and other C-C coupled products with high efficiency and functional group tolerance. This compound can participate in this reaction as a coupling partner with various organic halides and triflates.
General Reaction Scheme:
Where R-X can be an aryl, heteroaryl, vinyl, or alkyl halide or triflate.
Data Presentation: Exemplary Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 2-Bromo-[1,1']benzothieno[3,2-b][1]benzothiophene | Pd(PPh₃)₄ (10 mol%) | PPh₃ | Na₂CO₃ (3.0 eq) | Dioxane / H₂O | 90 | 12 | Not Reported |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is based on a documented procedure for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 eq)
-
Aryl Halide (e.g., 2-Bromo-[1,1']benzothieno[3,2-b]benzothiophene) (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 eq)
-
Sodium Carbonate (Na₂CO₃) (3.0 eq)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
Procedure:
-
To a dry Schlenk flask, add the aryl halide (1.0 eq), this compound (1.2 eq), sodium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.1 eq).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane and degassed water via syringe to the flask.
-
Stir the reaction mixture at 90 °C under a positive pressure of inert gas for 12 hours.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Note: The optimal reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) may vary depending on the specific aryl halide used as the coupling partner. Screening of different conditions is often necessary to achieve the best results.
General Considerations for Other Cross-Coupling Reactions
The bromine atom on the this compound scaffold can also serve as a handle for other important palladium-catalyzed cross-coupling reactions.
Buchwald-Hartwig Amination
This reaction allows for the formation of a carbon-nitrogen bond, providing access to substituted anilines.
General Reaction Scheme:
-
Catalyst Systems: Commonly used palladium sources include Pd₂(dba)₃ or Pd(OAc)₂ in combination with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are generally used.
Sonogashira Coupling
This reaction is used to form a carbon-carbon bond between an aryl halide and a terminal alkyne.
General Reaction Scheme:
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 6-Bromo-3-butoxy-2-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of biologically active compounds and functional materials. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the construction of carbon-carbon bonds between sp²-hybridized centers. This document provides detailed application notes and protocols for the use of 6-Bromo-3-butoxy-2-fluorophenylboronic acid in the synthesis of novel biaryl compounds via the Suzuki-Miyaura reaction.
This compound is a valuable building block for introducing a substituted phenyl ring into a target molecule. The presence of the bromo, butoxy, and fluoro substituents offers multiple points for further functionalization and allows for the fine-tuning of the steric and electronic properties of the resulting biaryl products. This makes it a particularly interesting reagent for structure-activity relationship (SAR) studies in drug discovery programs.
While specific examples of Suzuki-Miyaura reactions utilizing this compound are not extensively detailed in the available scientific literature, this document provides a robust, generalized protocol that serves as an excellent starting point for its application. The provided methodologies are based on well-established procedures for Suzuki-Miyaura couplings of structurally similar substituted phenylboronic acids.
Suzuki-Miyaura Cross-Coupling: General Principles
The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (in this case, this compound) with an organic halide or triflate. The reaction proceeds via a catalytic cycle that involves the oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to afford the biaryl product and regenerate the Pd(0) catalyst.
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Experimental Protocols
The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl or heteroaryl halide. Note: This protocol is a starting point and may require optimization for specific substrates.
Materials and Reagents
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
General Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.1 - 1.5 equivalents), the aryl/heteroaryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the degassed solvent system via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the specified time (typically 2-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with the organic solvent (e.g., ethyl acetate, 3 times).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.
Data Presentation: Reaction Parameters
The following table summarizes a generalized set of reaction conditions for the Suzuki-Miyaura coupling of this compound.
| Parameter | Recommended Starting Conditions | Range for Optimization |
| Boronic Acid | 1.2 equivalents | 1.1 - 1.5 equivalents |
| Aryl Halide | 1.0 equivalent | - |
| Pd Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(dppf)Cl₂, Pd₂(dba)₃/Ligand (1-5 mol%) |
| Base | K₂CO₃ (2.5 equivalents) | Cs₂CO₃, K₃PO₄, Na₂CO₃ (2-3 equivalents) |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene/H₂O, DMF, Acetonitrile |
| Temperature | 100 °C | 80 - 120 °C |
| Time | 12 hours | 2 - 24 hours |
Data Presentation: Hypothetical Condition Screening
For novel substrates, optimization of the reaction conditions is often necessary to achieve high yields. The following table illustrates a hypothetical screening of conditions for the coupling of this compound with a generic aryl bromide.
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 100 | 12 | 78 |
| 2 | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 3 | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 100 | 12 | 92 |
| 4 | Pd(dppf)Cl₂ (3) | K₃PO₄ (3.0) | Toluene | 110 | 18 | 88 |
| 5 | Pd₂(dba)₃/SPhos (2/4) | K₃PO₄ (3.0) | Dioxane | 100 | 8 | 95 |
Application in Drug Discovery: A Hypothetical Signaling Pathway
Biaryl compounds synthesized using this compound can be screened for their biological activity. For instance, they could be designed as inhibitors of a specific kinase involved in a disease-related signaling pathway.
Figure 3: Hypothetical Kinase Signaling Pathway Inhibition.
Conclusion
This compound is a promising reagent for the synthesis of diverse biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. While specific literature examples are limited, the general protocols and optimization strategies outlined in this document provide a solid foundation for researchers to successfully employ this building block in their synthetic endeavors. The resulting biaryl products have significant potential for applications in drug discovery and materials science, and further exploration of their properties is highly encouraged. Researchers should always perform appropriate reaction optimization and characterization for each new substrate combination.
reaction conditions for Suzuki coupling with "6-Bromo-3-butoxy-2-fluorophenylboronic acid"
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2] This application note provides a detailed protocol for the Suzuki coupling of 6-Bromo-3-butoxy-2-fluorophenylboronic acid, a sterically hindered and electronically modified building block of interest in pharmaceutical and materials science research. The steric hindrance and electronic properties of this substrate necessitate careful optimization of reaction conditions to achieve high yields.[3][4] This document outlines recommended catalysts, ligands, bases, and solvent systems to facilitate successful coupling reactions.
Challenges and Considerations for Sterically Hindered Substrates
The ortho-fluoro and ortho-bromo substituents, in addition to the adjacent butoxy group, present significant steric bulk around the boronic acid moiety of this compound. This steric hindrance can impede the key steps of the Suzuki catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][4] Consequently, standard palladium catalysts like Pd(PPh₃)₄ are often ineffective.[4] The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is crucial to promote the formation of a reactive palladium(0) species and accelerate the reductive elimination step.[3][4]
Recommended Reaction Conditions
Based on extensive literature for similar sterically hindered substrates, a range of conditions can be employed for the successful Suzuki coupling of this compound. The following table summarizes recommended starting conditions for reaction optimization.
Table 1: Recommended Reaction Conditions for Suzuki Coupling of this compound with an Aryl Halide (Ar-X)
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1 mol%) | [Pd(cinnamyl)Cl]₂ (2 mol%) |
| Ligand | SPhos (4 mol%) | XPhos (3 mol%) | RuPhos (4 mol%) |
| Base | K₃PO₄ (2.0 equiv) | Cs₂CO₃ (2.0 equiv) | K₂CO₃ (3.0 equiv) |
| Solvent System | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O (5:1) | THF/H₂O (4:1) |
| Temperature | 80-100 °C | 90-110 °C | 70-90 °C |
| Typical Yield | > 85% | > 90% | > 80% |
Note: Yields are hypothetical and based on typical results for sterically hindered couplings. Actual yields will vary depending on the specific coupling partner.
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol provides a general method for the Suzuki coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Deionized water
-
Nitrogen or Argon gas
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser
-
Heating mantle or oil bath
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 equiv), the aryl bromide (1.0 equiv), and potassium phosphate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Under a positive pressure of the inert gas, add Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).
-
Add the degassed solvent system (1,4-dioxane and water, 4:1 v/v). The reaction mixture is typically set up at a concentration of 0.1-0.2 M with respect to the aryl bromide.
-
Attach a condenser to the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualization of Key Processes
Suzuki Catalytic Cycle
The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The diagram below outlines the general laboratory workflow for the Suzuki coupling protocol described.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Conclusion
The Suzuki coupling of the sterically hindered this compound can be achieved in high yields through the careful selection of a suitable palladium catalyst, a bulky electron-rich ligand, an appropriate base, and a compatible solvent system. The provided protocol and reaction conditions serve as a robust starting point for the synthesis of novel biaryl compounds for applications in drug discovery and materials science. Further optimization may be required for specific coupling partners to maximize reaction efficiency.
References
Application Notes and Protocols: 6-Bromo-3-butoxy-2-fluorophenylboronic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-3-butoxy-2-fluorophenylboronic acid is a versatile, trifunctional organoboron compound that has emerged as a valuable building block in medicinal chemistry. Its unique substitution pattern, featuring a boronic acid moiety for Suzuki-Miyaura coupling, a bromine atom for further functionalization, a fluorine atom to modulate electronic properties and metabolic stability, and a butoxy group to enhance solubility, makes it an attractive starting material for the synthesis of complex drug candidates.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent kinase inhibitors, specifically focusing on its application in the development of Interleukin-1 Receptor Associated Kinase 4 (IRAK4) inhibitors.
Application in the Synthesis of IRAK4 Inhibitors
Interleukin-1 Receptor Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune response. It is a key component of the signaling pathways initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[2][3] Dysregulation of the IRAK4 signaling cascade is implicated in a variety of inflammatory and autoimmune diseases, as well as certain types of cancer, making it a prime target for therapeutic intervention.[4]
Recent drug discovery efforts have identified 5-aryl-2,4-diaminopyrimidine scaffolds as potent and selective IRAK4 inhibitors.[2] The synthesis of these inhibitors often involves a crucial Suzuki-Miyaura cross-coupling reaction to introduce the aryl group at the 5-position of the pyrimidine core. This compound has been successfully employed in this key step to generate highly potent IRAK4 inhibitors.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for a representative IRAK4 inhibitor synthesized using this compound.
| Parameter | Value | Reference |
| Compound | 5-(6-Bromo-3-butoxy-2-fluorophenyl)-N2-((1S,2S,3R,4R)-2-carbamoyl-bicyclo[2.2.1]hept-5-en-3-yl)-N4-(pyridin-3-yl)pyrimidine-2,4-diamine | [2] |
| IRAK4 IC50 | < 10 nM | [2] |
| Synthesis Yield (Suzuki Coupling) | Not explicitly stated for this specific analog, but generally good yields are reported for this reaction type. | [2] |
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol for the Synthesis of 5-Aryl-2,4-diaminopyrimidine IRAK4 Inhibitors
This protocol describes the general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 5-bromopyrimidine intermediate with this compound.[2]
Materials:
-
5-Bromo-N2-((1S,2S,3R,4R)-2-carbamoyl-bicyclo[2.2.1]hept-5-en-3-yl)-N4-(pyridin-3-yl)pyrimidine-2,4-diamine (1.0 equiv)
-
This compound (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.1 equiv)
-
Sodium carbonate (Na2CO3) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a reaction vial, add 5-bromo-N2-((1S,2S,3R,4R)-2-carbamoyl-bicyclo[2.2.1]hept-5-en-3-yl)-N4-(pyridin-3-yl)pyrimidine-2,4-diamine, this compound, Pd(dppf)Cl2, and Na2CO3.
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).
-
Seal the vial and heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or TLC). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-(6-Bromo-3-butoxy-2-fluorophenyl)-N2-((1S,2S,3R,4R)-2-carbamoyl-bicyclo[2.2.1]hept-5-en-3-yl)-N4-(pyridin-3-yl)pyrimidine-2,4-diamine.
Visualizations
IRAK4 Signaling Pathway
Caption: Simplified IRAK4 signaling pathway.
Experimental Workflow for IRAK4 Inhibitor Synthesis
Caption: Suzuki coupling experimental workflow.
Conclusion
This compound serves as a key intermediate in the synthesis of medicinally relevant compounds, particularly in the development of potent IRAK4 inhibitors. The Suzuki-Miyaura coupling reaction provides an efficient method for incorporating this substituted phenyl moiety into heterocyclic scaffolds. The resulting compounds have demonstrated significant biological activity, highlighting the importance of this building block in modern drug discovery. Further exploration of this versatile reagent is warranted for the development of novel therapeutics targeting a range of diseases.
References
- 1. This compound (1072951-88-2) for sale [vulcanchem.com]
- 2. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for 6-Bromo-3-butoxy-2-fluorophenylboronic acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-3-butoxy-2-fluorophenylboronic acid is a specialized chemical intermediate with potential applications in the field of materials science, particularly in the synthesis of advanced organic electronic materials. Its chemical structure, featuring a bromo group, a fluoro group, a butoxy chain, and a boronic acid moiety, makes it a versatile building block for creating complex organic molecules through cross-coupling reactions. This document provides an overview of its potential applications, a generalized experimental protocol for its use in synthesizing conjugated polymers, and a summary of its key characteristics.
Introduction to this compound
This compound is an organoboron compound. The presence of both a bromine atom and a boronic acid group allows for its participation in sequential cross-coupling reactions, enabling the construction of intricate molecular architectures. The butoxy group enhances solubility in organic solvents, which is crucial for solution-processable fabrication of organic electronic devices. The fluorine substituent can influence the electronic properties and stability of the resulting materials.
While specific examples of materials synthesized from this compound are not extensively documented in publicly available scientific literature, it is primarily designed for use as a monomer in the synthesis of conjugated polymers and other organic semiconductors for applications in:
-
Organic Light-Emitting Diodes (OLEDs): As a building block for emissive or charge-transporting layers.
-
Organic Photovoltaics (OPVs): In the creation of donor or acceptor materials.
-
Organic Field-Effect Transistors (OFETs): For the synthesis of the active semiconductor layer.
Key Applications and Rationale
The primary application of this compound in materials science is as a monomer in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, which is fundamental to the synthesis of conjugated polymers.
The rationale for its use in organic electronics stems from the ability to tailor the properties of the resulting polymer:
-
Tuning of Electronic Properties: The combination of electron-donating (butoxy) and electron-withdrawing (fluoro) groups can be used to adjust the HOMO/LUMO energy levels of the final material.
-
Enhanced Solubility: The butoxy side chain improves the solubility of the resulting polymers, facilitating their deposition from solution in the fabrication of thin-film devices.
-
Improved Device Performance: The fluorine atom can enhance the stability and charge-carrier mobility of the organic semiconductor.
Generalized Experimental Protocol: Suzuki-Miyaura Polymerization
The following is a representative protocol for the synthesis of a conjugated polymer using a boronic acid derivative like this compound and a dibromo-co-monomer.
Disclaimer: This is a generalized procedure and may require optimization for specific substrates and desired polymer characteristics.
Materials:
-
This compound
-
Aromatic dibromide co-monomer (e.g., 9,9-dioctyl-2,7-dibromofluorene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, THF, Dioxane)
-
Phase-transfer catalyst (e.g., Aliquat 336), if using a biphasic system
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a three-neck flask, combine equimolar amounts of this compound and the dibromo-co-monomer.
-
Catalyst and Base Addition: Add the palladium catalyst (typically 1-5 mol%) and the base (typically 2-4 equivalents).
-
Solvent Addition: Add the degassed solvent and, if applicable, the phase-transfer catalyst.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by techniques such as GPC or TLC. The reaction time can vary from 12 to 72 hours.
-
End-capping: To control the molecular weight and terminate the polymerization, end-capping agents like bromobenzene or phenylboronic acid can be added towards the end of the reaction.
-
Workup: Cool the reaction mixture to room temperature. Precipitate the polymer by pouring the solution into a non-solvent like methanol or acetone.
-
Purification: Filter the crude polymer and purify it further by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, chloroform) to remove catalyst residues and oligomers.
-
Drying: Dry the purified polymer under vacuum to obtain the final product.
Data Presentation
As no specific material synthesized from this compound has been identified in the literature, no quantitative data for such a material can be provided. The table below illustrates the type of data that would be collected and presented for a novel conjugated polymer synthesized using this building block.
Table 1: Hypothetical Characterization Data for a Polymer Synthesized with this compound
| Property | Method | Hypothetical Value |
| Number Average Molecular Weight (Mn) | GPC | 15 - 50 kDa |
| Polydispersity Index (PDI) | GPC | 1.5 - 3.0 |
| UV-Vis Absorption (λₘₐₓ) | UV-Vis Spec. | 350 - 450 nm (in solution) |
| Photoluminescence (λₑₘ) | PL Spec. | 450 - 550 nm (in solution) |
| HOMO Energy Level | CV / PES | -5.0 to -5.8 eV |
| LUMO Energy Level | CV / IPES | -2.0 to -3.0 eV |
| Thermal Decomposition Temp. (Td) | TGA | > 300 °C |
Visualizations
The following diagrams illustrate the general chemical reaction and a typical experimental workflow for the synthesis of a conjugated polymer using this compound.
Caption: Suzuki-Miyaura polymerization reaction scheme.
Caption: Experimental workflow for polymer synthesis.
Conclusion
This compound is a promising building block for the synthesis of novel organic electronic materials via Suzuki-Miyaura cross-coupling. Its tailored chemical structure offers the potential for fine-tuning the optoelectronic and physical properties of the resulting polymers. While specific examples of its application are not yet prevalent in the literature, the generalized protocols and understanding of its chemical functionalities provide a strong basis for its exploration in the development of next-generation organic electronic devices. Researchers are encouraged to use the provided general protocol as a starting point for their investigations into the potential of this versatile monomer.
Application Notes and Protocols: Scale-Up Synthesis of 6-Bromo-3-butoxy-2-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive, scalable, and robust protocol for the synthesis of 6-Bromo-3-butoxy-2-fluorophenylboronic acid, a key building block in pharmaceutical and materials science research. The described multi-step synthesis is designed for a scale-up operation, with a focus on process safety, efficiency, and product purity. This document includes detailed experimental procedures, quantitative data summaries, and process flow diagrams to facilitate successful implementation in a laboratory or pilot plant setting.
Introduction
This compound is a versatile synthetic intermediate, valued for its utility in Suzuki-Miyaura cross-coupling reactions to form complex biaryl and heteroaryl structures. The presence of orthogonal halogen atoms (bromine and fluorine) and a boronic acid moiety allows for selective, stepwise functionalization, making it a valuable tool in the synthesis of novel drug candidates and advanced materials.
This document outlines a two-step synthesis beginning with the preparation of the key intermediate, 1,4-dibromo-2-butoxy-5-fluorobenzene, followed by a lithium-halogen exchange and subsequent borylation to yield the target compound. The protocols have been developed with scalability and safety as primary considerations.
Overall Synthesis Workflow
The synthesis is a two-stage process. The first stage involves the synthesis of the precursor, 1,4-dibromo-2-butoxy-5-fluorobenzene, from 4-bromo-2-fluoro-1-butoxybenzene. The second stage is the conversion of this precursor to the final product, this compound, via a lithium-halogen exchange and borylation reaction.
Application Notes: Compatible Bases for Suzuki Reactions of 6-Bromo-3-butoxy-2-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. 6-Bromo-3-butoxy-2-fluorophenylboronic acid is a valuable building block, incorporating steric and electronic features that can be challenging for standard Suzuki coupling protocols. The ortho-fluoro and ortho-bromo substituents create significant steric hindrance around the boronic acid moiety. Additionally, the electron-withdrawing nature of the fluorine atom can influence the electronic properties of the boronic acid, potentially leading to side reactions such as protodeboronation under strongly basic conditions.[1][2][3]
The choice of base is a critical parameter for a successful Suzuki coupling, as it is required to activate the boronic acid to form a more nucleophilic "ate" complex, which then undergoes transmetalation with the palladium catalyst.[4] For sterically demanding and electronically modified substrates like this compound, careful selection of the base is paramount to achieve high yields and minimize side products.
Selecting a Compatible Base: Key Considerations
For sterically hindered boronic acids, the equilibrium between the boronic acid and the active boronate species can be unfavorable. A suitable base must be strong enough to promote the formation of the boronate but not so strong as to cause degradation of the starting material or product.
Commonly employed bases in Suzuki reactions can be categorized as inorganic or organic.
-
Inorganic Bases: These are the most frequently used and include carbonates, phosphates, and hydroxides.
-
Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are widely used and often effective for a broad range of substrates.[5] Cs₂CO₃ is more soluble in organic solvents and more basic than K₂CO₃, which can be advantageous for challenging couplings.[6]
-
Phosphates (K₃PO₄): Potassium phosphate is a stronger base than the carbonates and is often the base of choice for sterically hindered aryl chlorides and boronic acids, demonstrating excellent performance where weaker bases fail.[7][8] It is typically used in aqueous solutions with solvents like dioxane or THF.
-
Hydroxides (NaOH, KOH): While effective, strong hydroxides can sometimes promote side reactions, including protodeboronation, especially with sensitive boronic acids.[5]
-
Fluorides (KF, CsF): Potassium fluoride (KF) and cesium fluoride (CsF) are milder bases that can be effective, particularly when base-labile functional groups are present.[4] For highly deactivated substrates, the combination of CsF with additives like silver(I) oxide (Ag₂O) has been shown to be crucial.[9]
-
-
Organic Bases: These are generally less common but can be useful in specific cases, such as when inorganic bases cause solubility issues or are too harsh for the substrates. Examples include triethylamine (TEA) and diisopropylethylamine (DIPEA).
Comparative Performance of Bases
The optimal base for the Suzuki coupling of this compound will depend on the specific coupling partner, catalyst, and solvent system. However, based on literature for structurally similar sterically hindered and fluoro-substituted boronic acids, a comparison of commonly used bases can be made. The following table summarizes the typical performance of various bases in such challenging Suzuki couplings.
| Base | Typical Conditions | Relative Basicity | Advantages | Disadvantages | Reported Yields (Similar Systems) |
| K₃PO₄ | 2-3 eq., Dioxane/H₂O or Toluene/H₂O, 80-110 °C | Strong | Highly effective for sterically hindered substrates, often providing superior yields.[8] | Can be too strong for some sensitive functional groups. | Excellent (>90%) |
| Cs₂CO₃ | 2-3 eq., Dioxane, Toluene, or DMF, 80-110 °C | Moderate-Strong | Good solubility in organic solvents, often effective where K₂CO₃ is not.[6] | More expensive than other carbonate bases. | Good to Excellent (70-95%) |
| K₂CO₃ | 2-3 eq., Toluene/H₂O, EtOH/H₂O, or DMF, 80-110 °C | Moderate | Cost-effective, widely applicable, and often a good starting point for optimization.[5] | May be insufficient for highly hindered or unreactive coupling partners. | Moderate to Good (60-85%) |
| NaOH | 2-3 eq., Toluene/H₂O or Dioxane/H₂O, 80-100 °C | Strong | Inexpensive and effective in some cases. | Can promote protodeboronation and other side reactions with sensitive substrates.[5] | Variable (50-80%) |
| KF / CsF | 2-3 eq., THF or Dioxane, 80-100 °C | Weak-Moderate | Mild conditions, suitable for substrates with base-labile functional groups.[4] | Often requires additives or longer reaction times for hindered substrates. | Variable |
Experimental Protocols
The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide, based on conditions found to be effective for similar challenging substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (3.0 mmol, 637 mg).
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).
-
Add 1,4-dioxane (5 mL) and water (1 mL). The solvent should be degassed prior to use.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Diagrams
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solvent Effects in Cross-Coupling with 6-Bromo-3-butoxy-2-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Application Note: The Critical Role of Solvent Selection in the Suzuki-Miyaura Cross-Coupling of 6-Bromo-3-butoxy-2-fluorophenylboronic acid
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. A key, yet often underestimated, parameter in the optimization of these reactions is the choice of solvent. The solvent system can profoundly influence the reaction's outcome, affecting yield, reaction rate, and even the stability of the catalyst and reactants. This is particularly true for sterically hindered or electronically complex substrates such as this compound.
The polarity of the solvent plays a crucial role in the dissolution of the reactants and reagents, including the boronic acid, the coupling partner (typically an aryl halide), and the inorganic base. A solvent that provides adequate solubility for all components is essential for a homogeneous reaction mixture and efficient catalysis. Furthermore, the solvent can influence the stability of the catalytically active palladium species and the intermediates in the catalytic cycle. For instance, polar aprotic solvents like DMF or acetonitrile can stabilize charged intermediates, potentially accelerating the reaction rate. In contrast, nonpolar solvents such as toluene or dioxane are also widely and successfully employed.
Biphasic solvent systems, often an organic solvent with water, are frequently used in Suzuki-Miyaura reactions. The aqueous phase is essential for dissolving the inorganic base (e.g., K₂CO₃, Cs₂CO₃), which is necessary for the activation of the boronic acid. The efficiency of the phase transfer of the activated boronate species to the organic phase, where the catalytic reaction occurs, is a critical factor that is heavily dependent on the chosen solvent system.
Given the nuanced effects of the solvent on the reaction, a systematic solvent screening is a critical step in the development of a robust and scalable cross-coupling protocol for this compound. The following sections provide a detailed experimental protocol for such a screening and illustrative data to highlight the potential impact of solvent selection.
Illustrative Data: Solvent Effects on the Suzuki-Miyaura Coupling of this compound with 4-iodoanisole
The following table summarizes hypothetical results for a solvent screening experiment. This data is for illustrative purposes to demonstrate the potential impact of the solvent on reaction yield.
| Entry | Solvent System (v/v) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene / H₂O (4:1) | 90 | 12 | 65 |
| 2 | Dioxane / H₂O (4:1) | 90 | 12 | 88 |
| 3 | THF / H₂O (4:1) | 65 | 12 | 72 |
| 4 | DMF / H₂O (4:1) | 90 | 8 | 92 |
| 5 | Acetonitrile / H₂O (4:1) | 80 | 12 | 78 |
| 6 | Isopropanol / H₂O (4:1) | 80 | 12 | 55 |
Experimental Protocol: Solvent Screening for the Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a systematic approach to screen various solvents for the Suzuki-Miyaura cross-coupling of this compound with a representative aryl halide, 4-iodoanisole.
Materials:
-
This compound
-
4-Iodoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
1,4-Dioxane (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Acetonitrile (anhydrous)
-
Isopropanol
-
Deionized water
-
Nitrogen or Argon gas supply
-
Reaction vials or tubes with stir bars
-
Heating block or oil bath
-
Standard laboratory glassware and work-up materials (separatory funnel, rotary evaporator, etc.)
-
Analytical equipment for reaction monitoring and yield determination (e.g., TLC, GC-MS, LC-MS, NMR)
Procedure:
-
Preparation of Reagents:
-
Ensure all solvents are of appropriate grade and deoxygenated by sparging with an inert gas (N₂ or Ar) for at least 30 minutes prior to use.
-
Prepare a stock solution of the base (e.g., 2 M K₂CO₃ in deionized water).
-
-
Reaction Setup (performed in parallel for each solvent):
-
To a reaction vial containing a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv).
-
Add 4-iodoanisole (1.0 mmol, 1.0 equiv).
-
Add Palladium(II) acetate (0.02 mmol, 2 mol%).
-
Add Triphenylphosphine (0.04 mmol, 4 mol%).
-
Seal the vial with a septum.
-
Evacuate and backfill the vial with an inert gas three times.
-
-
Solvent and Base Addition:
-
To each respective reaction vial, add the organic solvent to be screened (4.0 mL).
-
Add the aqueous base solution (1.0 mL).
-
-
Reaction Execution:
-
Place the reaction vials in a pre-heated heating block or oil bath set to the desired temperature (refer to the illustrative data table for starting points).
-
Stir the reactions vigorously for the specified duration.
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing by a suitable chromatographic method (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis and Data Interpretation:
-
Purify the crude product by flash column chromatography.
-
Determine the yield of the purified product for each solvent system.
-
Compare the yields to identify the optimal solvent for the reaction.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the solvent screening protocol.
Caption: Workflow for solvent screening in Suzuki-Miyaura coupling.
Application Notes and Protocols: One-Pot Synthesis Involving 6-Bromo-3-butoxy-2-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-3-butoxy-2-fluorophenylboronic acid is a versatile intermediate in organic synthesis, particularly in the construction of complex biaryl and heterocyclic structures that are of significant interest in medicinal chemistry.[1][2] The presence of ortho-fluoro and bromo substituents, along with a butoxy group, provides multiple points for diversification and fine-tuning of molecular properties.[1] Boronic acids are well-established as key reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, due to their stability, low toxicity, and broad functional group tolerance.[3][4] This application note describes a detailed protocol for a one-pot synthesis commencing with this compound, proceeding through a Suzuki-Miyaura coupling followed by an in-situ functionalization, thereby streamlining the synthesis of complex molecules and enhancing efficiency in drug discovery workflows.
The described one-pot procedure involves the initial Suzuki-Miyaura coupling of this compound with 4-vinylphenyl bromide to form a styrene derivative. This intermediate is then subjected to an in-situ dihydroxylation to yield the corresponding diol. This two-step, one-pot sequence exemplifies an efficient strategy for rapidly accessing more complex and functionalized molecules from a readily available building block.
Key Applications in Drug Development
Boronic acid derivatives are integral to modern drug discovery.[5][6] The parent compound, this compound, and its derivatives can be employed in the synthesis of a variety of potential therapeutic agents:
-
Enzyme Inhibitors: The boronic acid moiety can act as a pharmacophore, forming reversible covalent bonds with active site serine or threonine residues of enzymes, making them attractive for developing inhibitors of proteases and other enzymes.[3][5]
-
Oncology: Complex biaryl structures synthesized via Suzuki-Miyaura coupling are common scaffolds in kinase inhibitors and other anti-cancer agents.
-
Antiviral and Antibacterial Agents: The strategic incorporation of fluorine and a biaryl linkage can enhance metabolic stability and cell permeability, properties that are beneficial for antiviral and antibacterial drug candidates.[7]
Experimental Protocols
One-Pot Suzuki-Miyaura Coupling and Dihydroxylation
This protocol details the one-pot synthesis of (2'-(6-bromo-3-butoxy-2-fluorophenyl)-[1,1'-biphenyl]-4-yl)ethane-1,2-diol from this compound and 1-bromo-4-vinylbenzene.
Materials:
-
This compound
-
1-Bromo-4-vinylbenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (deionized)
-
Osmium tetroxide (OsO₄), 4% solution in water
-
N-methylmorpholine N-oxide (NMO)
-
Acetone
-
tert-Butanol
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Nitrogen gas (N₂)
Procedure:
-
Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq), 1-bromo-4-vinylbenzene (1.1 eq), and potassium carbonate (3.0 eq).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in 1,4-dioxane (10 mL). Add this catalyst mixture to the reaction flask.
-
Suzuki-Miyaura Coupling: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 100 mL) to the flask. Heat the reaction mixture to 85 °C under a nitrogen atmosphere and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
In-situ Dihydroxylation Setup: Once the coupling reaction is complete, cool the mixture to room temperature.
-
Reagent Addition for Dihydroxylation: Add a solution of N-methylmorpholine N-oxide (2.5 eq) in a mixture of acetone and tert-butanol (1:1 v/v, 50 mL).
-
Catalytic Dihydroxylation: Slowly add osmium tetroxide solution (0.01 eq) to the reaction mixture. Stir at room temperature for 16 hours.
-
Quenching and Workup: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (50 mL) and stir for 30 minutes. Dilute the mixture with ethyl acetate (100 mL).
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired diol.
Data Presentation
Table 1: Reagent Quantities for One-Pot Synthesis
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Sample Mass (g) for 10 mmol scale | Sample Volume (mL) for 10 mmol scale |
| This compound | 1.0 | 290.93 | 2.91 | - |
| 1-Bromo-4-vinylbenzene | 1.1 | 183.04 | 2.01 | - |
| Palladium(II) acetate (Pd(OAc)₂) | 0.02 | 224.49 | 0.045 | - |
| Triphenylphosphine (PPh₃) | 0.08 | 262.29 | 0.210 | - |
| Potassium carbonate (K₂CO₃) | 3.0 | 138.21 | 4.15 | - |
| N-methylmorpholine N-oxide (NMO) | 2.5 | 117.15 | 2.93 | - |
| Osmium tetroxide (OsO₄), 4% aq. soln. | 0.01 | 254.23 | - | 0.064 |
Table 2: Representative Yield and Purity Data
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |
| (2'-(6-bromo-3-butoxy-2-fluorophenyl)-[1,1'-biphenyl]-4-yl)ethane-1,2-diol | 4.35 | 3.22 | 74 | >98% |
Visualizations
Experimental Workflow
Caption: Workflow for the one-pot Suzuki coupling and dihydroxylation.
Logical Relationship of Components
Caption: Component relationships in the one-pot synthesis.
References
- 1. This compound (1072951-88-2) for sale [vulcanchem.com]
- 2. 1072951-88-2|(6-Bromo-3-butoxy-2-fluorophenyl)boronic acid|BLD Pharm [bldpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 6. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 6-Bromo-3-butoxy-2-fluorophenylboronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed to assist researchers, scientists, and drug development professionals in troubleshooting challenges encountered when using sterically hindered and electronically complex substrates such as "6-Bromo-3-butoxy-2-fluorophenylboronic acid."
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in Suzuki coupling reactions?
A1: The main challenges with this substrate arise from its structural features:
-
Steric Hindrance: The presence of ortho-substituents (bromo and fluoro groups) on the phenylboronic acid creates significant steric bulk around the reactive center. This can impede both the oxidative addition and reductive elimination steps of the catalytic cycle, leading to slow reaction rates and low yields.[1][2][3]
-
Electronic Effects: While the butoxy group is electron-donating, the fluoro group is electron-withdrawing. These competing electronic effects can influence the reactivity of the boronic acid.
-
Side Reactions: This type of substrate is prone to side reactions such as protodeboronation, where the boronic acid group is replaced by a hydrogen atom, and homocoupling of the boronic acid.[1][2][4]
Q2: My reaction is resulting in a low to no yield. What are the first things I should check?
A2: When experiencing low or no product yield, a systematic check of the reaction parameters is crucial. The primary factors to investigate are the catalyst system (palladium precursor and ligand), the base, and the reaction temperature.[1][5] Ensure that all reagents and solvents are pure and anhydrous, and that the reaction is conducted under a strictly inert atmosphere to prevent catalyst deactivation and side reactions.[1][6]
Q3: I am observing a significant amount of protodeboronation. How can I minimize this side reaction?
A3: Protodeboronation is a common side reaction, especially with sterically hindered or electron-rich boronic acids.[2][4] To minimize it, you can:
-
Use a 1.5 to 2-fold excess of the boronic acid.[2]
-
Convert the boronic acid to a more stable boronic ester, such as a pinacol ester, which is less susceptible to hydrolysis.[2]
-
Protect the boronic acid as a diethanolamine complex, which can be used directly in the coupling reaction.[2][5]
-
Ensure strictly anhydrous conditions and thorough degassing of solvents.
Q4: What is homocoupling and how can I prevent it?
A4: Homocoupling is a side reaction that results in the formation of a biaryl product from two molecules of the boronic acid. This is often promoted by the presence of oxygen or certain palladium species at the beginning of the reaction.[1] To prevent homocoupling, it is essential to thoroughly degas the reaction mixture (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas like argon) and to use a well-defined Pd(0) precatalyst.[1]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the Suzuki coupling of "this compound."
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Ineffective catalyst system for sterically hindered substrates.[1] 2. Suboptimal base selection. 3. Insufficient reaction temperature or time.[2] 4. Catalyst deactivation due to oxygen.[1][6] | 1. Catalyst/Ligand: Switch to a catalyst system known for coupling hindered substrates. Use bulky, electron-rich phosphine ligands like SPhos, XPhos, or other Buchwald-type ligands.[6][7] Consider using modern palladium precatalysts (e.g., G3 or G4 palladacycles).[5][8] 2. Base: Screen stronger bases such as K₃PO₄ or Cs₂CO₃, as they are often more effective for challenging couplings.[5] 3. Temperature/Time: Increase the reaction temperature (e.g., from 80°C to 100-110°C) and extend the reaction time, monitoring progress by TLC or LC-MS.[2] 4. Inert Atmosphere: Ensure all solvents are thoroughly degassed and the reaction is set up under a strict argon or nitrogen atmosphere.[1] |
| Significant Protodeboronation | 1. Hydrolysis of the boronic acid.[2][4] 2. Base-catalyzed decomposition.[9] 3. Presence of excess water. | 1. Use a 1.5 to 2-fold excess of the boronic acid.[2] 2. Convert the boronic acid to its corresponding pinacol ester or N-methyliminodiacetic acid (MIDA) boronate for increased stability.[2][10] 3. Use anhydrous solvents and reagents. |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen.[1] 2. Slow transmetalation step. 3. Inappropriate catalyst system. | 1. Thoroughly degas the reaction mixture.[1] 2. Increase the reaction temperature to facilitate transmetalation. 3. Switch to a different ligand system. Bidentate ligands like dppf can sometimes suppress homocoupling.[9] |
| Reaction Stalls / Incomplete Conversion | 1. Catalyst deactivation (e.g., formation of palladium black).[9] 2. Poor solubility of reagents.[2] | 1. Use a more robust, sterically hindered ligand to stabilize the Pd(0) species.[9] Lowering the reaction temperature slightly might also help. 2. Choose a solvent system that ensures good solubility of all reactants at the reaction temperature. A co-solvent may be necessary. |
Experimental Protocols
General Protocol for a Challenging Suzuki-Miyaura Coupling
This is a general starting procedure and may require optimization for the specific coupling partners.
Materials:
-
Aryl Halide (e.g., coupling partner for this compound) (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane/H₂O 10:1, Toluene, or 2-MeTHF)
Procedure:
-
Reagent Preparation: In a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. Alternatively, evacuate and backfill with the inert gas three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.
Catalyst Selection Logic for Hindered Substrates
Caption: Logic for selecting ligands for sterically demanding substrates.
Mitigation of Protodeboronation Side Reaction
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Yield with 6-Bromo-3-butoxy-2-fluorophenylboronic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reaction yields when using 6-Bromo-3-butoxy-2-fluorophenylboronic acid in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that might affect its reactivity?
A1: This boronic acid possesses several features that can influence its reactivity. The ortho-fluoro substituent is electron-withdrawing and can impact the electronic properties of the boronic acid. The ortho-bromo substituent, along with the butoxy group, introduces significant steric hindrance around the boronic acid moiety, which can slow down the rates of transmetalation and reductive elimination in the catalytic cycle.
Q2: What is the recommended storage and handling for this compound?
A2: It is recommended to store this compound at 2-8°C. As with most boronic acids, it is advisable to handle the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture, which can lead to degradation.
Q3: What is protodeboronation and how can it be minimized when using this boronic acid?
A3: Protodeboronation is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, resulting in the formation of 1-bromo-4-butoxy-3-fluorobenzene as a byproduct and reducing the yield of the desired coupled product. This is often promoted by strong bases and the presence of water.[1] To minimize protodeboronation, consider using milder bases such as K₃PO₄ or KF, using anhydrous solvents, and protecting the boronic acid as a boronate ester (e.g., a pinacol ester) which can be more stable under certain reaction conditions.[1]
Q4: Can the bromine atom on this compound participate in the cross-coupling reaction?
A4: While the primary reactive site is the boronic acid group, the carbon-bromine bond can also undergo oxidative addition to a low-valent palladium catalyst, potentially leading to self-coupling or other side reactions. However, in a Suzuki-Miyaura coupling with an aryl halide, the reaction is generally selective for the boronic acid moiety. Careful selection of the catalyst and reaction conditions can help to minimize side reactions involving the C-Br bond.
Troubleshooting Guide
Issue 1: Low to No Yield of the Desired Product
-
Potential Cause: Inefficient catalytic system for a sterically hindered substrate.
-
Solution: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective.[2] Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands in combination with a suitable palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃).[3] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that can accommodate sterically demanding substrates.[2]
-
-
Potential Cause: Inappropriate base selection.
-
Solution: The choice of base is critical. A base that is too weak may not sufficiently activate the boronic acid, while a base that is too strong can promote protodeboronation.[1] For sterically hindered boronic acids, moderately strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[4] It may be necessary to screen several bases to find the optimal one for your specific reaction.
-
-
Potential Cause: Poor solvent choice or solubility issues.
-
Solution: The reaction solvent must be able to dissolve the reactants and facilitate the catalytic cycle. A mixture of a polar aprotic solvent (e.g., dioxane, 2-MeTHF, or toluene) and water is often used in Suzuki-Miyaura reactions.[4][5] The water is often necessary for the activity of certain bases.[1] Ensure vigorous stirring to overcome solubility issues with inorganic bases.
-
-
Potential Cause: Catalyst deactivation due to oxygen.
-
Solution: The active Pd(0) catalyst can be oxidized and deactivated by oxygen. Ensure all solvents are properly degassed and the reaction is carried out under a strictly inert atmosphere (argon or nitrogen).
-
Issue 2: Significant Formation of Homocoupled Byproduct (Biaryl of the Boronic Acid)
-
Potential Cause: Presence of oxygen in the reaction mixture.
-
Solution: As mentioned above, rigorously exclude oxygen from the reaction by using degassed solvents and maintaining an inert atmosphere.
-
-
Potential Cause: Suboptimal catalyst system.
-
Solution: Some palladium catalyst systems are more prone to promoting homocoupling. Experiment with different palladium precursors and ligands.
-
-
Potential Cause: High concentration of the boronic acid.
-
Solution: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[6]
-
Experimental Protocols
Representative Suzuki-Miyaura Cross-Coupling Protocol
This is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water mixture)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and finely powdered K₃PO₄ (2.0–3.0 equiv.).
-
Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
In a separate flask, prepare the catalyst solution by dissolving the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in the degassed solvent.
-
Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) to the reaction vessel containing the solids, followed by the catalyst solution via syringe.[5] The final concentration should be around 0.1-0.2 M with respect to the limiting reagent.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously. The progress of the reaction can be monitored by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following tables summarize the impact of different reaction parameters on the yield of a representative Suzuki-Miyaura coupling reaction between this compound and 4-bromoanisole. (Note: This data is illustrative and based on general principles of Suzuki-Miyaura reactions.)
Table 1: Effect of Catalyst/Ligand System on Reaction Yield
| Entry | Palladium Source (2 mol%) | Ligand (4 mol%) | Yield (%) |
| 1 | Pd(PPh₃)₄ | - | <10 |
| 2 | Pd(OAc)₂ | PPh₃ | 25 |
| 3 | Pd(OAc)₂ | SPhos | 85 |
| 4 | Pd₂(dba)₃ | XPhos | 88 |
| 5 | PdCl₂(dppf) | - | 45 |
Table 2: Effect of Base on Reaction Yield
| Entry | Base (2.5 equiv.) | Yield (%) |
| 1 | K₂CO₃ | 65 |
| 2 | K₃PO₄ | 88 |
| 3 | Cs₂CO₃ | 92 |
| 4 | NaOtBu | 40 (significant protodeboronation) |
| 5 | Et₃N | <15 |
Table 3: Effect of Solvent and Temperature on Reaction Yield
| Entry | Solvent (v/v) | Temperature (°C) | Yield (%) |
| 1 | Toluene | 110 | 78 |
| 2 | 1,4-Dioxane | 100 | 85 |
| 3 | 2-MeTHF | 80 | 82 |
| 4 | 1,4-Dioxane/H₂O (4:1) | 100 | 92 |
| 5 | DMF | 120 | 75 (some decomposition) |
Visualizations
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Caption: Troubleshooting guide for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scholarship.claremont.edu [scholarship.claremont.edu]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Development of a Heteroleptic Palladium Catalyst for the Fluorination of Arylboronic Acids using Data Science Tools - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing deboronation of "6-Bromo-3-butoxy-2-fluorophenylboronic acid"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the deboronation of 6-Bromo-3-butoxy-2-fluorophenylboronic acid during storage and in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is deboronation and why is it a concern for this compound?
A1: Deboronation, specifically protodeboronation, is a chemical reaction where the carbon-boron bond in a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This is a significant undesired side reaction, particularly for arylboronic acids like this compound, as it consumes the starting material and reduces the yield of the desired product in coupling reactions such as the Suzuki-Miyaura coupling.[1][2] The propensity for deboronation is influenced by factors like pH, temperature, and the electronic properties of the aryl group.[1][3]
Q2: What are the primary causes of deboronation for this compound?
A2: The primary causes of deboronation for arylboronic acids are exposure to acidic or basic conditions, elevated temperatures, and the presence of moisture.[1][4][5] For this compound, the electron-withdrawing nature of the fluorine and bromine atoms can influence its stability. Both acid- and base-catalyzed pathways for protodeboronation exist.[1] In Suzuki-Miyaura coupling reactions, the basic conditions required for the reaction can promote this unwanted side reaction.[2]
Q3: How should I properly store this compound to minimize degradation?
A3: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:
-
Temperature: Refrigerate at 2-8°C.[6]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[4]
-
Moisture: Keep in a tightly sealed container in a dry environment to protect from moisture, which can cause hydrolysis.[4][7]
Q4: I suspect my this compound has degraded. How can I check its purity?
A4: Several analytical techniques can be used to assess the purity of your boronic acid and detect degradation products:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can separate the boronic acid from its deboronated byproduct and other impurities.[5][8]
-
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This technique offers higher resolution and sensitivity for identifying and quantifying the parent compound and its degradation products.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹¹B NMR are powerful tools for confirming the structure and identifying impurities. ¹¹B NMR is particularly useful for observing the boron environment.[8]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no yield in Suzuki-Miyaura coupling | Deboronation of the starting material. The boronic acid may have degraded during storage or under the reaction conditions. | 1. Verify Reagent Quality: Check the purity of the boronic acid using HPLC or NMR before use.[9] 2. Optimize Reaction Conditions: Lower the reaction temperature and use a milder base (e.g., K₃PO₄, Cs₂CO₃).[5] 3. Use a Boronic Ester: Convert the boronic acid to a more stable pinacol or MIDA ester.[2][9] |
| Inactive Catalyst. The palladium catalyst may have decomposed. | 1. Use a Fresh Catalyst: Ensure the catalyst is active. Consider using modern, air-stable precatalysts like Buchwald G3 or G4 palladacycles.[9] 2. Proper Handling: Handle the catalyst under an inert atmosphere. | |
| Presence of Oxygen. Oxygen can lead to homocoupling of the boronic acid and catalyst decomposition.[4] | 1. Degas Solvents: Thoroughly degas all solvents before use. 2. Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere.[4] | |
| Formation of homocoupling byproduct (biaryl of the boronic acid) | Presence of Pd(II) species and oxygen. These can promote the homocoupling of two boronic acid molecules.[2][10] | 1. Rigorous Degassing: Ensure the reaction mixture is free of oxygen.[2] 2. Use a Pd(0) Source: Using a Pd(0) catalyst directly can sometimes mitigate this issue.[9] |
| Inconsistent reaction results | Variable quality of the boronic acid. Boronic acids can form unreactive cyclic anhydrides (boroxines).[9] | 1. Consistent Reagent Source: Use a reliable supplier. 2. Fresh Reagent: Use freshly opened or recently purified boronic acid. 3. Conversion to Ester: Converting to a pinacol or MIDA ester can provide a more stable and consistent reagent.[2][9] |
Experimental Protocols
Protocol 1: Conversion of this compound to its Pinacol Ester
This protocol describes a general procedure for converting an arylboronic acid to its more stable pinacol ester, which can help prevent deboronation during subsequent reactions.
Materials:
-
This compound
-
Pinacol
-
Anhydrous diethyl ether or toluene
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), pinacol (1.0-1.2 equiv), and anhydrous magnesium sulfate (1.5 equiv).
-
Add anhydrous diethyl ether or toluene.
-
Stir the suspension at room temperature for 24 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting boronic acid.
-
Upon completion, filter the mixture to remove the magnesium sulfate.
-
Concentrate the filtrate under reduced pressure to obtain the crude pinacol ester.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with Unstable Boronic Acids
This protocol provides a starting point for a Suzuki-Miyaura coupling reaction, with recommendations to minimize deboronation.
Materials:
-
This compound (or its pinacol/MIDA ester) (1.2-1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G3) (1-5 mol%)
-
Mild base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., dioxane, THF, toluene)
-
Degassed water (if required for the base)
Procedure:
-
In an oven-dried reaction vessel, combine the aryl halide, the boronic acid (or ester), and the base.
-
Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed solvent via syringe. If using an aqueous base, ensure the water is also degassed.
-
Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60-80°C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool it to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: General Stability of Arylboronic Acids Under Various Conditions
Disclaimer: The following data is a generalized representation for arylboronic acids and may not be specific to this compound. It is intended for illustrative purposes to highlight stability trends.
| Condition | Parameter | Observation | General Recommendation |
| Storage | Temperature | Degradation increases with temperature. | Store at 2-8°C.[4][6] |
| Atmosphere | Susceptible to oxidation. | Store under an inert atmosphere (N₂ or Ar).[4] | |
| Moisture | Hydrolyzes to form boronic acid and can lead to the formation of boroxines. | Store in a tightly sealed, dry container.[4][7] | |
| Reaction | pH | Most stable at neutral pH.[4] Deboronation is catalyzed by both acid and base.[1] | Use mild bases (e.g., K₃PO₄, Cs₂CO₃) and avoid strong acids. |
| Temperature | Higher temperatures accelerate deboronation.[5] | Run reactions at the lowest effective temperature. | |
| Solvents | Protic solvents can be a proton source for deboronation. | Use anhydrous solvents. Optimize water content if required for the reaction.[5] |
Visualizations
Deboronation Troubleshooting Workflow
References
- 1. A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. research.wur.nl [research.wur.nl]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Technical Support Center: Purification of Products from 6-Bromo-3-butoxy-2-fluorophenylboronic acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with reactions involving 6-Bromo-3-butoxy-2-fluorophenylboronic acid, particularly in Suzuki-Miyaura coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of products from reactions utilizing this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction.[1] 2. Degradation of the boronic acid (protodeboronation).[2] 3. Catalyst poisoning.[3][4] 4. Formation of significant side products.[5] | 1. Monitor the reaction by TLC or LC-MS to ensure completion. Consider extending the reaction time or increasing the temperature.[1] 2. Ensure anhydrous conditions and use a stable boronic ester (e.g., pinacol ester) if protodeboronation is suspected.[2] 3. Use high-purity starting materials and solvents.[3] If catalyst poisoning is suspected, consider pre-treating starting materials to remove impurities like sulfur.[4] 4. Optimize reaction conditions (catalyst, ligand, base, solvent) to minimize side reactions.[5] |
| Presence of Homocoupled Byproduct | 1. Presence of oxygen in the reaction mixture.[2][6] 2. Use of a Pd(II) precatalyst which can promote homocoupling.[2][7] | 1. Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., Argon or Nitrogen).[6][7] 2. Consider using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) or adding a mild reducing agent like potassium formate.[7][8] |
| Difficulty in Removing Unreacted Boronic Acid | The boronic acid is co-eluting with the product during chromatography. | Perform an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a basic aqueous solution (e.g., 1M NaOH). The boronic acid will form a water-soluble boronate salt and move to the aqueous layer.[7][9] |
| Product and a Major Impurity Have Very Similar Rf Values on TLC | The polarity of the product and the impurity are too similar for effective separation with the current solvent system. | 1. Experiment with different solvent systems for column chromatography. Try a shallow gradient elution.[7][10] 2. Consider alternative purification techniques such as recrystallization or preparative HPLC.[11] |
| Product is an Oil and Fails to Crystallize | 1. Presence of impurities inhibiting crystallization.[7] 2. The product is intrinsically an oil at room temperature. | 1. Attempt further purification by column chromatography to remove impurities and then re-attempt crystallization.[7] 2. If the product is an oil, purification by chromatography is the most appropriate method. |
| Residual Palladium Catalyst in the Final Product | The palladium catalyst was not effectively removed during workup and purification. | For pharmaceutical applications, reducing palladium to ppm levels is crucial.[7] Methods include: - Filtration through Celite for heterogeneous catalysts.[7] - Using metal scavengers (functionalized silica or polymers) for homogeneous catalysts.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a Suzuki coupling reaction using this compound?
A1: Common impurities include homocoupled products (from the coupling of two boronic acid molecules), dehalogenated starting material, and protodeboronated starting material.[2][5] The presence of these impurities can complicate purification and reduce the yield of the desired product.[3]
Q2: How can I effectively remove unreacted this compound from my crude product mixture?
A2: An effective method is to perform a basic aqueous wash. By dissolving the crude mixture in an organic solvent (like ethyl acetate) and washing with an aqueous base (e.g., sodium hydroxide), the acidic boronic acid is converted to its water-soluble boronate salt, which will partition into the aqueous layer.[7][9]
Q3: My product and the homocoupled byproduct are difficult to separate by column chromatography. What should I do?
A3: When compounds have similar polarities, separation can be challenging. You can try using a shallower solvent gradient during column chromatography to improve resolution.[7] It is also beneficial to screen various solvent systems using Thin Layer Chromatography (TLC) to find the optimal conditions for separation.[10] If chromatography is still ineffective, consider recrystallization if your product is a solid.[10][11]
Q4: Why is it critical to remove the palladium catalyst, and what are the best methods?
A4: For applications in drug development, residual palladium must be removed to very low levels (ppm) due to its toxicity and regulatory requirements.[7] For heterogeneous catalysts, simple filtration through a pad of Celite is often sufficient.[7] For homogeneous catalysts, the use of metal scavengers is a common and effective method. These are materials, such as functionalized silica gel, that selectively bind to the metal, allowing it to be removed by filtration.[7]
Q5: I am observing significant protodeboronation of my this compound. How can I prevent this?
A5: Protodeboronation is the hydrolysis of the C-B bond and is a common side reaction for boronic acids, especially heteroaryl boronic acids.[2] To minimize this, ensure your reaction is performed under strictly anhydrous conditions. Using a boronic ester, such as a pinacol ester, can also improve stability and reduce the extent of protodeboronation.[2]
Experimental Protocols
Protocol 1: General Aqueous Work-up
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with water or brine to remove the bulk of inorganic salts and water-soluble impurities.[7]
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Acid-Base Extraction to Remove Unreacted Boronic Acid
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a 1M aqueous solution of sodium hydroxide (NaOH) and shake vigorously.
-
Allow the layers to separate. The boronate salt of the unreacted boronic acid will be in the aqueous layer.[9]
-
Drain the aqueous layer.
-
Wash the organic layer with brine, then dry it over anhydrous sodium sulfate, filter, and concentrate to yield a product with reduced boronic acid impurity.
Visualizations
Caption: A typical purification workflow for products from Suzuki coupling reactions.
Caption: A decision-making diagram for troubleshooting common purification problems.
References
- 1. researchgate.net [researchgate.net]
- 2. Yoneda Labs [yonedalabs.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Coupling Reactions with 6-Bromo-3-butoxy-2-fluorophenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sterically hindered substrates like "6-Bromo-3-butoxy-2-fluorophenylboronic acid" in cross-coupling reactions.
Troubleshooting Guides
Issue 1: Low to No Yield in Suzuki-Miyaura Coupling
Low yields in Suzuki couplings with sterically hindered substrates are a common challenge. The steric bulk around the reaction centers can impede crucial steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.[1][2]
Systematic Troubleshooting Approach:
-
Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[1]
-
Recommendation: Employ bulky, electron-rich phosphine ligands (Buchwald ligands) such as SPhos, XPhos, or RuPhos.[1] N-Heterocyclic carbene (NHC) ligands have also shown high efficacy, even with highly substituted biaryls.[1] These ligands promote the formation of a reactive palladium(0) species and accelerate the reductive elimination step.[1]
-
-
Base Selection: The choice of base is crucial for activating the boronic acid for transmetalation.
-
Recommendation: Moderately strong bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective. For particularly challenging systems, a stronger base such as potassium tert-butoxide (t-BuOK) may be necessary.[1] The presence of a small amount of water can be beneficial when using phosphate or carbonate bases.[1]
-
-
Solvent Selection: The solvent can influence catalyst activity and substrate solubility.
-
Recommendation: Anhydrous, degassed polar aprotic solvents like dioxane, toluene, or THF are commonly used. A mixture of an organic solvent with water (e.g., dioxane/water) can be effective, especially with phosphate or carbonate bases.[3]
-
-
Reaction Temperature: Higher temperatures are often required to overcome the activation energy barrier associated with sterically hindered substrates.
-
Recommendation: Start with temperatures around 80-110 °C and optimize as needed.[4]
-
-
Boronic Acid Stability: Sterically hindered boronic acids can be prone to decomposition, particularly protodeboronation.
-
Recommendation: Use fresh, high-purity boronic acid. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) or a potassium trifluoroborate salt.[3]
-
Issue 2: Significant Homocoupling of the Boronic Acid
The formation of a biaryl product from the dimerization of the boronic acid is a common side reaction.
Causes and Solutions:
-
Presence of Oxygen: Oxygen can lead to the oxidation of the Pd(0) catalyst to Pd(II), which can promote homocoupling.
-
Solution: Ensure all solvents and the reaction vessel are thoroughly degassed. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.[3]
-
-
Inefficient Reduction of Pd(II) Precatalyst: If using a Pd(II) source, its reduction to the active Pd(0) species might be slow, leading to side reactions.
-
Solution: Use a Pd(0) source directly, such as Pd₂(dba)₃ or Pd(PPh₃)₄.[5]
-
-
Ligand Choice: The ligand can influence the relative rates of cross-coupling versus homocoupling.
-
Solution: Bulky, electron-donating ligands can favor the desired cross-coupling pathway.[6]
-
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with an ortho-substituted aryl bromide is giving a low yield. What are the common causes?
A1: Low yields in these cases are often due to:
-
Inefficient Oxidative Addition: The steric bulk of the ortho-substituents can hinder the approach of the palladium catalyst to the C-Br bond.[2]
-
Difficult Reductive Elimination: Steric congestion around the palladium center can make it difficult for the two coupling partners to come together in the final C-C bond-forming step.[2]
-
Catalyst Decomposition: Higher temperatures required for these couplings can lead to catalyst decomposition before the reaction is complete.[2]
-
Side Reactions: Protodeboronation of the boronic acid and homocoupling are common competing reactions that consume starting materials.[2]
Q2: How can I prevent protodeboronation of my "this compound"?
A2: Protodeboronation, the cleavage of the C-B bond, is a significant side reaction. To minimize it:
-
Use milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[2]
-
Employ anhydrous reaction conditions where possible.
-
Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a potassium trifluoroborate salt, which are less susceptible to protodeboronation.[7]
Q3: I am considering a Buchwald-Hartwig amination with a sterically hindered aryl halide. What are the key considerations?
A3: For a successful Buchwald-Hartwig amination with sterically hindered substrates:
-
Ligand Choice is Critical: Bulky, electron-rich phosphine ligands are essential. The Buchwald group has developed a range of dialkylbiaryl phosphine ligands, while the Hartwig group has focused on ferrocene-derived and trialkyl phosphine ligands that are highly effective.[8]
-
Base Selection: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are generally preferred.
Q4: Can I use the same catalyst system for both Suzuki-Miyaura and Buchwald-Hartwig couplings?
A4: While both reactions are palladium-catalyzed, the optimal catalyst systems often differ. However, some bulky phosphine ligands developed for one reaction have shown efficacy in the other. It is always best to screen a few catalyst/ligand combinations for your specific substrates.
Data Presentation
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides.
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(dba)₂ | R-Phos | K₃PO₄·H₂O | THF | RT | 1-3 | >95 | [4] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 110 | 12-24 | 85-95 | [9] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | BenchChem |
| Pd(OAc)₂ | AntPhos | K₃PO₄ | Toluene | 110 | 24 | 70-90 | [9] |
Data is illustrative and compiled from various sources for sterically hindered substrates. Yields are highly substrate-dependent.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Hindered Aryl Bromide
This protocol is a general guideline and may require optimization for "this compound".
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., SPhos)
-
Potassium phosphate (K₃PO₄), finely ground
-
Hindered aryl bromide (e.g., a coupling partner for the title compound)
-
This compound
-
Anhydrous, degassed solvent (e.g., dioxane or toluene)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and finely ground K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Catalyst Preparation: In a separate vial, mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and the SPhos ligand (0.024 mmol, 2.4 mol%) in a small amount of the reaction solvent.
-
Solvent Addition: Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1 M) to the Schlenk flask containing the substrates and base.
-
Catalyst Addition: Add the prepared catalyst solution to the reaction mixture.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yield coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Catalyst Poisoning in Reactions with "6-Bromo-3-butoxy-2-fluorophenylboronic acid"
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing "6-Bromo-3-butoxy-2-fluorophenylboronic acid" in Suzuki-Miyaura cross-coupling reactions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst poisoning and reaction inefficiency.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound has a very low yield or has failed completely. What are the likely causes related to catalyst poisoning?
A1: Low or no yield in a Suzuki-Miyaura coupling reaction can stem from several factors, with catalyst poisoning being a primary suspect. The palladium catalyst is sensitive to various impurities that can be present in the reactants, solvents, or the general reaction environment. Common causes include:
-
Contaminants in Starting Materials: The this compound or the coupling partner (aryl halide/triflate) may contain impurities that act as catalyst poisons.
-
Solvent Quality: Solvents that have not been properly degassed can contain dissolved oxygen, which can lead to the oxidation and deactivation of the Pd(0) catalyst.[1] Peroxides in ethereal solvents are also detrimental.
-
Presence of Water: While some water can be beneficial in Suzuki reactions, excessive amounts or uncontrolled water content can facilitate side reactions and catalyst decomposition.
-
Inherent Reactivity: The substituents on your boronic acid (bromo, fluoro, butoxy groups) can influence its stability and reactivity, potentially leading to side reactions that consume starting material and generate species that inhibit the catalyst.
Q2: What specific chemical compounds are known to poison palladium catalysts in Suzuki-Miyaura reactions?
A2: Palladium catalysts are susceptible to poisoning by a range of substances that can coordinate to the metal center and inhibit its catalytic activity. Key poisons to be aware of include:
-
Sulfur Compounds: Thiols, sulfides, and other sulfur-containing functional groups can irreversibly bind to the palladium catalyst, rendering it inactive.[2] These can be introduced as impurities from starting materials or reagents.
-
Nitrogen-Containing Heterocycles: Some nitrogen-containing heterocycles can coordinate strongly to the palladium center and impede the catalytic cycle.[3]
-
Other Strong Ligands: Compounds such as phosphines (in excess or as impurities), cyanides, and halides (in high concentrations) can act as catalyst poisons.[3]
-
Elemental Sulfur: Even trace amounts of elemental sulfur can act as a potent catalyst poison.[4]
Q3: Can the this compound itself contribute to catalyst deactivation?
A3: While the boronic acid is a key reagent, its purity and stability are crucial. Impurities from its synthesis can be a source of catalyst poisons. Additionally, boronic acids can undergo side reactions that can impact the catalytic cycle:
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, particularly under basic conditions. This consumes your starting material and reduces the yield of the desired product.[1]
-
Homocoupling: The formation of a biaryl product from two molecules of the boronic acid can occur, especially in the presence of oxygen.[5] This side reaction also consumes the boronic acid and can be a sign of issues with the catalytic system.
Troubleshooting Guide
Problem: My reaction is sluggish, and I observe incomplete conversion of my starting materials.
-
Possible Cause: Partial catalyst poisoning or suboptimal reaction conditions.
-
Troubleshooting Steps:
-
Verify Reagent Purity: Ensure the this compound, aryl halide, and base are of high purity. Consider purifying the boronic acid if its quality is uncertain.
-
Improve Inert Atmosphere: Thoroughly degas all solvents and ensure the reaction is set up under a robust inert atmosphere (Argon or Nitrogen) to prevent oxygen contamination.[1]
-
Screen Ligands: The choice of phosphine ligand is critical. If using a standard ligand like PPh₃, consider switching to a more electron-rich and bulky Buchwald-type ligand (e.g., SPhos, XPhos), which can enhance catalyst stability and activity.[6]
-
Optimize Base: The choice of base can significantly impact the reaction. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[7]
-
Problem: The reaction starts but then stalls, leaving a significant amount of starting material.
-
Possible Cause: Catalyst deactivation during the reaction.
-
Troubleshooting Steps:
-
Identify the Source of Poison: Conduct small-scale test reactions where you systematically replace each reagent (boronic acid, aryl halide, base, solvent) with a fresh, high-purity batch to identify the source of the poison.
-
Consider a More Robust Catalyst: Use a pre-formed palladium catalyst (e.g., a palladacycle precatalyst) which can be more resistant to deactivation.
-
Lower Reaction Temperature: High temperatures can sometimes accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer period.
-
Problem: I am observing significant formation of homocoupled byproducts.
-
Possible Cause: Presence of oxygen or issues with the oxidative addition step.
-
Troubleshooting Steps:
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas for an extended period.
-
Use a Pd(0) Source: If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) species might be inefficient, leading to side reactions. Using a direct Pd(0) source can sometimes mitigate this.
-
Adjust Stoichiometry: A slight excess of the aryl halide can sometimes suppress the homocoupling of the boronic acid.[7]
-
Data Presentation
The following table provides a general overview of the potential impact of common catalyst poisons on the yield of Suzuki-Miyaura reactions. The exact effect can vary depending on the specific reaction conditions and substrates.
| Catalyst Poison Class | Potential Source | Plausible Impact on Yield | Mitigation Strategy |
| Sulfur Compounds | Impurities in starting materials or reagents | Severe reduction in yield, complete reaction failure | Use high-purity reagents, purification of starting materials |
| Nitrogen Heterocycles | Impurities, additives | Moderate to severe reduction in yield | Purification of reagents, use of more robust ligands |
| Excess Halides | From certain coupling partners or additives | Moderate reduction in yield | Use appropriate stoichiometry, screen alternative reagents |
| Oxidizing Agents | Dissolved oxygen, peroxides in solvents | Significant reduction in yield, increased homocoupling | Thoroughly degas solvents, use fresh, peroxide-free solvents |
Experimental Protocols
Protocol 1: Small-Scale Test Reaction for Identifying Catalyst Poisoning
This protocol is designed to identify which component of your reaction mixture may be introducing a catalyst poison.
Materials:
-
This compound (test and control batches)
-
Aryl halide (test and control batches)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃) (test and control batches)
-
Solvent (e.g., 1,4-dioxane/water) (test and control batches)
-
Small reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Set up a control reaction using reagents known to be of high purity.
-
Set up a series of test reactions, in each one substituting a single reagent (boronic acid, aryl halide, base, or solvent) with the batch used in the failed reaction.
-
In an inert atmosphere, add the aryl halide (1.0 equiv), boronic acid (1.2 equiv), base (2.0 equiv), and catalyst (e.g., 2 mol%) to each vial.
-
Add the degassed solvent to each vial.
-
Seal the vials and heat the reactions at the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 1, 4, and 12 hours).
-
Compare the conversion of the test reactions to the control reaction. The reaction with significantly lower conversion points to the poisoned reagent.
Protocol 2: Purification of this compound via Recrystallization
If the boronic acid is suspected to be the source of contamination, recrystallization can improve its purity.
Materials:
-
Crude this compound
-
A suitable solvent system (e.g., a mixture of a good solvent like ethyl acetate and a poor solvent like hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Dissolve the crude boronic acid in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.
-
Once fully dissolved, slowly add the "poor" solvent until the solution becomes slightly cloudy.
-
Add a small amount of the "good" solvent back until the solution is clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
-
Dry the purified crystals under vacuum.
-
Verify the purity of the recrystallized boronic acid by NMR or other analytical techniques before use in the Suzuki reaction.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General mechanism of palladium catalyst poisoning.
Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
References
Technical Support Center: 6-Bromo-3-butoxy-2-fluorophenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-3-butoxy-2-fluorophenylboronic acid. The information is designed to address common challenges encountered during synthesis, purification, and application of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities observed in this compound?
A1: Common impurities can arise from the starting materials, side reactions during synthesis, or degradation. These may include:
-
Homocoupling product: A biaryl impurity formed by the coupling of two molecules of the boronic acid. This is often promoted by the presence of oxygen.[1]
-
Protodeboronation product: The boronic acid group is replaced by a hydrogen atom. This can be accelerated by strong bases and the presence of water.[1]
-
Boronic anhydride (Boroxine): Formed by the dehydration of the boronic acid. This is a common impurity in solid boronic acids and can exist in equilibrium with the acid form.
-
Starting material residues: Unreacted starting materials from the synthesis.
-
Oxidation products: The boronic acid group can be susceptible to oxidation, leading to the corresponding phenol.
Q2: How can I minimize the formation of the homocoupling impurity during Suzuki-Miyaura coupling reactions?
A2: To minimize homocoupling, it is crucial to maintain an inert atmosphere throughout the reaction. This can be achieved by:
-
Thoroughly degassing all solvents.[1]
-
Using a robust palladium precatalyst that is stable in air.[1]
-
Ensuring the reaction is run under a positive pressure of an inert gas like nitrogen or argon.[1]
Q3: My this compound appears to be degrading upon storage. What are the recommended storage conditions?
A3: To ensure the stability of this compound, it is recommended to store it at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1] This helps to minimize degradation from moisture and oxygen.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling Reaction
Symptoms:
-
The reaction shows low conversion of starting materials to the desired product.
-
Significant amounts of starting materials are recovered after the reaction.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Inactive Catalyst | Ensure the palladium catalyst and ligand are active. If using a Pd(II) precatalyst, ensure it is properly reduced in situ.[1] | Protocol: Use a fresh batch of catalyst or a more air-stable precatalyst. Ensure proper handling techniques to avoid deactivation. |
| Oxygen Contamination | Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[1] | Protocol: Degas the solvent by sparging with an inert gas (argon or nitrogen) for at least 30 minutes. Maintain a positive pressure of the inert gas throughout the reaction. |
| Incorrect Base or Solvent | The choice of base and solvent is critical and interdependent.[1] | Protocol: Screen different base and solvent combinations. For example, if using an aqueous base, ensure vigorous stirring for biphasic reactions.[1] |
| Protodeboronation | The boronic acid is being consumed by a side reaction where the boronic acid group is replaced by hydrogen.[1] | Protocol: Switch to a milder base (e.g., K₂CO₃ or KF) or consider running the reaction under anhydrous conditions.[1] |
Issue 2: Difficulty in Purifying this compound
Symptoms:
-
The isolated product shows persistent impurities by NMR or HPLC analysis.
-
Co-elution of impurities during column chromatography.
Possible Causes and Solutions:
| Impurity Type | Purification Strategy | Experimental Protocol |
| Non-polar Impurities | Recrystallization | Protocol: Dissolve the crude product in a minimal amount of a hot solvent in which the boronic acid has good solubility and the impurity has poor solubility. Allow to cool slowly to induce crystallization. Suitable solvents may include ethyl acetate/hexanes or toluene. |
| Polar Impurities (e.g., Boronic Anhydride) | Aqueous Workup | Protocol: Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with a slightly acidic aqueous solution (e.g., 1M HCl) followed by brine. The boronic anhydride will hydrolyze back to the boronic acid. |
| Closely Eluting Impurities | Derivatization | Protocol: Convert the boronic acid to its diethanolamine adduct, which is often a crystalline solid and can be easily purified by filtration. The boronic acid can be regenerated by treatment with an acid. |
| General Purification | Flash Column Chromatography | Protocol: Use a silica gel column with a gradient elution system. A typical eluent system could be a gradient of ethyl acetate in hexanes. The polarity of the solvent system may need to be optimized based on the specific impurities. |
Quantitative Data Summary
The following table summarizes typical purity specifications and impurity thresholds for boronic acids used in pharmaceutical applications. Note that these are general guidelines and specific project requirements may vary.
| Parameter | Typical Specification | Analytical Method |
| Purity (by HPLC) | > 98.0% | Reverse-Phase HPLC |
| Individual Impurity | < 0.15% | Reverse-Phase HPLC |
| Total Impurities | < 1.0% | Reverse-Phase HPLC |
| Residual Solvents | As per ICH guidelines | Headspace GC-MS |
| Water Content | < 0.5% | Karl Fischer Titration |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 eq.), the aryl halide (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Purge the vessel with an inert gas (argon or nitrogen).
-
Add the degassed solvent (e.g., 1,4-dioxane/water mixture).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Purification via Diethanolamine Adduct Formation
-
Dissolve the impure this compound in a suitable solvent (e.g., dichloromethane or diethyl ether).
-
Add diethanolamine (1.0-1.1 eq.) dropwise with stirring.
-
A precipitate of the diethanolamine adduct should form. Stir the slurry for 30-60 minutes.
-
Isolate the solid adduct by vacuum filtration and wash with a small amount of cold solvent.
-
To regenerate the boronic acid, suspend the adduct in an organic solvent and treat with an aqueous acid (e.g., 1M HCl) until the solid dissolves.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the purified boronic acid.
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Potential pathways for impurity formation in this compound.
References
Technical Support Center: Troubleshooting Low Catalyst Turnover with 6-Bromo-3-butoxy-2-fluorophenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges, specifically low catalyst turnover, encountered during cross-coupling reactions involving "6-Bromo-3-butoxy-2-fluorophenylboronic acid".
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am experiencing very low or no conversion in my Suzuki-Miyaura coupling reaction using this compound. What are the likely causes and how can I troubleshoot this?
A1: Low or no conversion when using this compound in Suzuki-Miyaura coupling reactions can be attributed to several factors, primarily stemming from the substrate's inherent structural features. The combination of steric hindrance and specific electronic effects in this molecule presents unique challenges.
Potential Causes:
-
Steric Hindrance: The boronic acid group is flanked by a bromo and a fluoro substituent in the ortho positions. This significant steric bulk can impede key steps in the catalytic cycle, namely transmetalation and reductive elimination.[1][2][3]
-
Catalyst and Ligand Inefficiency: Standard palladium catalysts and ligands, such as Pd(PPh₃)₄, are often not effective for coupling sterically demanding substrates.[1][4] The formation of a highly reactive, coordinatively unsaturated palladium(0) species is crucial.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can dramatically influence the reaction's success, especially with challenging substrates.[1][5][6]
-
Catalyst Deactivation: The active Pd(0) catalyst is susceptible to oxidation if the reaction is not performed under strictly inert conditions.[3][7] Additionally, impurities in reagents or solvents can act as catalyst poisons.[5]
-
Boronic Acid Instability: Boronic acids can undergo degradation, such as protodeboronation, particularly in the presence of strong bases and water.[3][8]
Troubleshooting Workflow:
Below is a systematic workflow to diagnose and resolve issues of low catalyst turnover.
Caption: Troubleshooting workflow for low catalyst turnover.
Q2: Which palladium catalysts and ligands are most effective for the Suzuki coupling of the sterically hindered this compound?
A2: For sterically demanding substrates like this compound, the choice of ligand is critical. Bulky, electron-rich phosphine ligands are highly recommended as they promote the formation of a reactive, coordinatively unsaturated palladium(0) species and facilitate both oxidative addition and reductive elimination.[1][3]
Recommended Ligands:
-
Buchwald-type biarylphosphine ligands: These are often the first choice for challenging couplings. Examples include XPhos, SPhos, and RuPhos.[1][3]
-
N-heterocyclic carbenes (NHCs): These can also be highly effective for sterically hindered substrates.[1]
-
AntPhos: This ligand has shown high reactivity for sterically demanding aryl-alkyl Suzuki-Miyaura couplings.[9]
Recommended Palladium Precatalysts:
-
While Pd(PPh₃)₄ is common, it can be ineffective here.[1]
-
Air-stable Pd(II) precatalysts that are easily reduced in situ to the active Pd(0) species are often more reliable.[3][7] Examples include palladacycles or complexes like Pd₂(dba)₃ when used with an appropriate ligand.
Table 1: Comparison of Ligand Performance in Suzuki Coupling of Sterically Hindered Substrates
| Ligand Type | General Structure | Key Advantages for Hindered Substrates | Typical Catalyst Loading (mol%) |
| Buchwald Ligands | Biarylphosphines | Bulky and electron-rich, accelerate key catalytic steps.[1][3] | 1-5 |
| NHC Ligands | N-heterocyclic carbenes | Strong σ-donors, form stable catalysts.[1] | 1-5 |
| AntPhos | Anthracene-based phosphine | Unique structure can inhibit side reactions like β-hydride elimination.[9] | 1-3 |
| Triphenylphosphine | PPh₃ | Often ineffective for sterically demanding reactions.[1] | 2-10 |
Q3: How does the choice of base and solvent impact the reaction with this compound?
A3: The base and solvent system is crucial and highly interdependent.[3] The base activates the boronic acid for transmetalation.[6] For this compound, a careful selection is necessary to promote the reaction while avoiding side reactions.
Base Selection:
-
The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation of the starting materials or products.[3]
-
Carbonates (e.g., K₂CO₃, Cs₂CO₃): These are common and often a good starting point.[6]
-
Phosphates (e.g., K₃PO₄): Often used for more challenging couplings, but ensure it is finely powdered and dry for anhydrous reactions.[10]
-
Fluorides (e.g., CsF, KF): Can be effective and may help to minimize protodeboronation.[3]
Solvent Selection:
-
The solvent influences catalyst activity and stability.[11][12]
-
Aprotic polar solvents like dioxane, THF, and toluene are commonly used.[13]
-
For some base choices (e.g., carbonates, phosphates), a biphasic system (e.g., Toluene/H₂O) is employed. In such cases, vigorous stirring is essential to maximize the interfacial area.[3]
-
The use of anhydrous conditions can significantly reduce protodeboronation.[3]
Table 2: General Guidance on Base and Solvent Combinations
| Base | Recommended Solvent(s) | Considerations |
| K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | Good starting point, requires vigorous stirring in biphasic systems. |
| K₃PO₄ | Toluene, Dioxane (anhydrous) | Often effective for difficult couplings. Can require a small amount of water to be effective even in anhydrous setups.[10] |
| CsF, KF | THF, Dioxane (anhydrous) | Can be milder and reduce protodeboronation. |
Q4: I am observing significant formation of a byproduct that appears to be the debrominated-deboronylated starting material (1-butoxy-2-fluorobenzene). What is causing this?
A4: The formation of 1-butoxy-2-fluorobenzene is likely due to a side reaction called protodeboronation , where the boronic acid group is replaced by a hydrogen atom.[3][8] This is a common issue, especially with boronic acids that have certain electronic properties or when reaction conditions are not optimal.
Causes of Protodeboronation:
-
Presence of Water: Water is the primary proton source for this side reaction.[3]
-
Strong Bases: Strong bases, particularly in aqueous media, can accelerate the rate of protodeboronation.[3]
-
Elevated Temperatures: Higher reaction temperatures can sometimes increase the rate of this side reaction.
Strategies to Minimize Protodeboronation:
-
Use Anhydrous Conditions: Switching to a rigorously dried, anhydrous solvent and base can significantly reduce this side reaction.[3]
-
Select a Milder Base: Consider using a weaker base such as potassium fluoride (KF) or potassium carbonate (K₂CO₃).[3]
-
Use Boronic Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can protect it from protodeboronation. The ester can then be used directly in the coupling reaction.
-
Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, reducing the rate of side reactions.[1]
Caption: Competing pathways for the boronic acid.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound:
This is a general starting point and may require optimization for specific coupling partners.
Materials:
-
This compound (1.2 mmol)
-
Aryl or heteroaryl halide (1.0 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, finely powdered and dried)
-
Anhydrous solvent (e.g., Toluene or Dioxane, 10 mL)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, palladium precatalyst, ligand, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Add the this compound to the flask.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. reddit.com [reddit.com]
- 11. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Yoneda Labs [yonedalabs.com]
Technical Support Center: 6-Bromo-3-butoxy-2-fluorophenylboronic acid in Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of 6-Bromo-3-butoxy-2-fluorophenylboronic acid in coupling reactions. The unique substitution pattern of this compound, featuring ortho-bromo and ortho-fluoro substituents, presents specific challenges that are addressed herein.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound during Suzuki-Miyaura coupling?
A1: The two most prevalent side reactions are protodeboronation and homocoupling. The sterically hindered nature of the boronic acid due to the ortho-bromo and ortho-fluoro substituents can exacerbate these issues.
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction is often promoted by harsh basic conditions, high temperatures, and the presence of water in the reaction mixture. The electron-withdrawing nature of the fluorine atom can also influence the rate of protodeboronation.
-
Homocoupling: This is the dimerization of the boronic acid to form a symmetrical biaryl. The presence of oxygen and certain palladium(II) species in the reaction mixture can facilitate this undesired reaction.
Q2: How do the ortho-substituents (bromo and fluoro) on "this compound" specifically influence the coupling reaction?
A2: The ortho-substituents have significant steric and electronic effects:
-
Steric Hindrance: The bulky bromine atom and the fluorine atom in the ortho positions impede the approach of the palladium catalyst to the boronic acid. This steric hindrance can slow down the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle, potentially leading to lower yields and requiring more forcing reaction conditions.
-
Electronic Effects: The fluorine atom is strongly electron-withdrawing, which decreases the nucleophilicity of the aryl group on the boronic acid. This can also slow down the transmetalation step. The combination of steric hindrance and electronic deactivation makes this substrate particularly challenging to couple efficiently.
Q3: My Suzuki coupling reaction with this compound is giving a low yield. What are the likely causes?
A3: Low yields with this sterically hindered and electronically deactivated substrate are common and can be attributed to several factors:
-
Inefficient Transmetalation: As mentioned, the ortho-substituents slow down this key step.
-
Protodeboronation: The boronic acid may be decomposing under the reaction conditions before it can couple.
-
Homocoupling: Formation of the homodimer consumes the starting material.
-
Catalyst Inactivity: The chosen palladium catalyst and ligand system may not be suitable for such a sterically demanding substrate. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[1]
Troubleshooting Guides
Issue 1: Low Yield of Desired Cross-Coupling Product
This is the most common issue encountered with this compound. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| Inefficient Transmetalation due to Steric Hindrance | Optimize Ligand and Catalyst: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These promote the formation of a more reactive palladium(0) species and can accelerate both transmetalation and reductive elimination.[1][2] |
| Protodeboronation of the Boronic Acid | Use Milder Bases: Switch from strong bases like NaOH or KOH to milder options such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The presence of a small amount of water can sometimes be beneficial with carbonate or phosphate bases.[3] Use Anhydrous Conditions: If protodeboronation is severe, consider running the reaction under strictly anhydrous conditions. Boronic Ester Derivatives: Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester) which can slowly release the boronic acid in situ, minimizing its decomposition.[2] |
| Catalyst Decomposition | Use Pre-catalysts: Employ modern palladium pre-catalysts (e.g., G2, G3, or G4 Buchwald pre-catalysts) which are more stable and form the active Pd(0) species more cleanly. Control Temperature: Avoid excessively high temperatures which can lead to catalyst decomposition. |
| Poor Solubility of Reagents | Solvent Screening: Test a range of solvents or solvent mixtures. Common choices for Suzuki couplings include dioxane, THF, toluene, and DMF, often with a co-solvent like water or ethanol. |
Issue 2: Significant Formation of Homocoupling Byproduct
The presence of a significant amount of the homocoupled product indicates an issue with oxidative processes in the reaction.
| Potential Cause | Recommended Solutions |
| Presence of Oxygen | Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[2] |
| Inefficient Reduction of Pd(II) to Pd(0) | Use a Pd(0) Source: Start with a Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step.[2] |
| Sub-optimal Ligand Choice | Employ Bulky Ligands: Bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling by promoting the reductive elimination of the cross-coupled product.[2] |
Issue 3: Protodeboronation is the Major Product
If you are primarily isolating the deborylated starting material (1-bromo-4-butoxy-2-fluorobenzene), the following steps should be taken.
| Potential Cause | Recommended Solutions |
| Harsh Basic Conditions | Base Screening: Screen a variety of milder bases (K₂CO₃, Cs₂CO₃, K₃PO₄, KF). The choice of base can be critical in preventing protodeboronation. |
| Presence of Protic Solvents/Water | Anhydrous Conditions: Perform the reaction under strictly anhydrous conditions using dry solvents. Use Boronate Esters: Convert the boronic acid to a pinacol or MIDA boronate ester. These are generally more stable towards protodeboronation.[2] |
| High Reaction Temperature and Long Reaction Times | Optimize Temperature and Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the time the product and remaining boronic acid are exposed to high temperatures. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with a Sterically Hindered Boronic Acid
This protocol is a starting point and may require optimization for specific substrates.
-
Reagent Preparation: In a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a pre-catalyst with an integrated ligand).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[2]
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing Side Reaction Pathways
The following diagrams illustrate the catalytic cycle of the desired Suzuki-Miyaura coupling and the competing side reaction pathways of protodeboronation and homocoupling.
Caption: Catalytic cycle of Suzuki-Miyaura coupling and competing side reactions.
Caption: Troubleshooting flowchart for Suzuki-Miyaura coupling reactions.
References
Technical Support Center: 6-Bromo-3-butoxy-2-fluorophenylboronic acid in Cross-Coupling Reactions
Welcome to the technical support center for "6-Bromo-3-butoxy-2-fluorophenylboronic acid." This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to enhance selectivity and yield in your cross-coupling reactions.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am observing low yields in my Suzuki-Miyaura coupling reaction with this compound. What are the potential causes and how can I improve the yield?
Low yields can stem from several factors, including suboptimal reaction conditions, reagent decomposition, or competing side reactions. Here’s a systematic approach to troubleshooting:
-
Catalyst System: The choice of palladium catalyst and ligand is critical. For sterically hindered and electronically complex substrates like this, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands. These can facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base Selection: The base plays a crucial role in the transmetalation step. An inappropriate base can lead to low yields or decomposition of the boronic acid. A screening of bases is recommended. Stronger, non-nucleophilic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).
-
Solvent Choice: The solvent must be appropriate for the solubility of all reactants and the stability of the catalytic species. Aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (THF), or toluene, often with a small amount of water, are commonly used. Ensure the solvent is thoroughly degassed to prevent oxidation of the catalyst.
-
Temperature and Reaction Time: These parameters are interdependent. Insufficient temperature or time can lead to incomplete conversion. Conversely, excessive heat or prolonged reaction times can promote side reactions like protodeboronation. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.
Q2: My main side product appears to be the protodeboronated starting material (1-bromo-4-butoxy-3-fluorobenzene). How can I minimize this side reaction?
Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction for arylboronic acids, especially under basic conditions and in the presence of water.[1] To mitigate this:
-
Use Anhydrous Conditions (with caution): While Suzuki couplings often benefit from some water, excess water can promote protodeboronation. Using anhydrous solvents and reagents can be beneficial. However, some water is often necessary for the activity of certain bases like K₃PO₄.
-
Employ Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation. The boronic acid can be regenerated in situ or the ester can be used directly in the coupling reaction.
-
Optimize Base and Temperature: Use the mildest base and lowest temperature that still afford a reasonable reaction rate. Strong bases and high temperatures can accelerate protodeboronation.
-
Minimize Reaction Time: As soon as the desired product is formed (monitored by TLC or LC-MS), work up the reaction to avoid prolonged exposure to conditions that favor protodeboronation.
Q3: I am observing significant homocoupling of my aryl halide or the boronic acid. What causes this and how can I prevent it?
Homocoupling is another common side reaction that can reduce the yield of the desired cross-coupled product. It can be influenced by the catalyst system and reaction conditions.
-
Optimize Catalyst and Ligand: Some palladium systems are more prone to promoting homocoupling. Screening different ligands can help identify a system that favors the cross-coupling pathway. Bidentate ligands like dppf can sometimes suppress homocoupling.
-
Control Stoichiometry: Ensure an appropriate stoichiometry between the aryl halide and the boronic acid. An excess of the boronic acid can sometimes lead to its homocoupling. A typical ratio is 1:1.1 to 1:1.5 (aryl halide:boronic acid).
-
Degas Thoroughly: Oxygen can promote the homocoupling of boronic acids. Ensure your reaction mixture is thoroughly deoxygenated by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.
Q4: Can the substituents on "this compound" influence the reaction selectivity?
Yes, the substitution pattern can have a significant impact. The ortho-fluoro and ortho-bromo substituents introduce steric hindrance around the boronic acid moiety. This can slow down the transmetalation step. The electronic effects of the fluorine (electron-withdrawing) and butoxy (electron-donating) groups also modulate the reactivity of the arylboronic acid. In cases of di- or poly-halogenated coupling partners, the electronic and steric nature of this boronic acid can influence which halide reacts preferentially.
Data Presentation: Optimizing Reaction Conditions
The following tables provide representative data on how varying reaction parameters can influence the yield and selectivity of the Suzuki-Miyaura coupling between this compound and a generic aryl bromide (e.g., 4-bromoanisole).
Table 1: Effect of Catalyst and Ligand on Reaction Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 45 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Toluene | 110 | 8 | 85 |
| 3 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DME/H₂O (4:1) | 90 | 10 | 78 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 2-MeTHF | 100 | 6 | 92 |
Reaction Conditions: this compound (1.2 equiv.), 4-bromoanisole (1.0 equiv.), Base (2.0 equiv.). Yields are hypothetical and for illustrative purposes.
Table 2: Effect of Base and Solvent on Selectivity (Cross-coupling vs. Protodeboronation)
| Entry | Base | Solvent | Temp (°C) | Cross-Coupling Product (%) | Protodeboronation Product (%) |
| 1 | Na₂CO₃ | Dioxane/H₂O (4:1) | 100 | 65 | 25 |
| 2 | K₃PO₄ | Toluene/H₂O (10:1) | 110 | 88 | 10 |
| 3 | Cs₂CO₃ | 1,4-Dioxane (anhydrous) | 100 | 82 | 15 |
| 4 | K₂CO₃ | DMF/H₂O (4:1) | 120 | 55 | 40 |
Reaction Conditions: this compound (1.2 equiv.), 4-bromoanisole (1.0 equiv.), Pd₂(dba)₃/SPhos catalyst system. Ratios are hypothetical and for illustrative purposes.
Experimental Protocols
Detailed Protocol for a Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 mixture)
-
Microwave synthesis vial with a stir bar
Procedure:
-
To a microwave synthesis vial, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Add the degassed solvent system to achieve a concentration of approximately 0.1 - 0.5 M with respect to the aryl halide.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Validation & Comparative
Comparative Guide to Analytical Techniques for Characterizing 6-Bromo-3-butoxy-2-fluorophenylboronic Acid Derivatives
This guide provides a comprehensive comparison of analytical techniques for the characterization of 6-Bromo-3-butoxy-2-fluorophenylboronic acid and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons of performance with supporting experimental data and detailed methodologies.
Introduction
This compound is a versatile building block in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. Its derivatives are of significant interest in medicinal chemistry and materials science. Accurate and thorough characterization of these molecules is crucial for ensuring their purity, confirming their structure, and understanding their properties. This guide explores the primary analytical techniques employed for this purpose, comparing their strengths and weaknesses.
Core Analytical Techniques
A suite of analytical techniques is essential for the comprehensive characterization of this compound derivatives. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Chromatography, and X-ray Crystallography.
Workflow for Characterization
A typical workflow for the characterization of a new this compound derivative is outlined below. This process ensures a thorough analysis from initial synthesis to final structural confirmation.
A typical workflow for the synthesis and characterization of new boronic acid derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For fluorinated arylboronic acids, multinuclear NMR experiments are particularly informative.
Comparison of NMR Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, coupling, and integration. | High sensitivity, readily available. | Can have complex splitting patterns. |
| ¹³C NMR | Carbon skeleton of the molecule. | Provides information on all carbon atoms. | Lower natural abundance, requires longer acquisition times. The ipso-carbon attached to boron can be difficult to detect.[1] |
| ¹¹B NMR | Coordination state of the boron atom (trigonal vs. tetrahedral). | Directly probes the boron atom, sensitive to the electronic environment.[2][3][4][5] | Broad signals can sometimes make interpretation difficult.[2] Requires a broadband probe. |
| ¹⁹F NMR | Presence and environment of fluorine atoms. | High sensitivity due to 100% natural abundance of ¹⁹F, large chemical shift range.[1] | Requires a fluorine-capable probe. |
Experimental Protocol: ¹¹B NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the boronic acid derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a quartz NMR tube to avoid background signals from borosilicate glass.[6]
-
Instrument Setup: Use a spectrometer equipped with a broadband probe tuned to the ¹¹B frequency.
-
Acquisition: Acquire the spectrum using a standard one-pulse sequence. Proton decoupling is typically used to simplify the spectrum.
-
Data Processing: Apply a line-broadening factor if necessary to improve the signal-to-noise ratio of the characteristically broad boron signals. Reference the spectrum to an external standard such as BF₃·OEt₂.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula.
Comparison of Ionization Techniques
| Technique | Principle | Strengths | Limitations |
| Electrospray Ionization (ESI) | Soft ionization technique where the sample is sprayed through a high-voltage capillary.[1] | Suitable for polar and thermally labile molecules. | Can form adducts with solvents or salts, complicating the spectrum. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | A laser strikes a matrix containing the sample, causing desorption and ionization. | Good for high molecular weight and non-polar compounds. | Matrix peaks can interfere with the analysis of low molecular weight compounds. |
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Infusion: Introduce the sample into the ESI source via direct infusion or coupled with a liquid chromatography system.
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. For boronic acids, negative mode is often effective at detecting the deprotonated molecule.
-
Data Analysis: Determine the exact mass of the molecular ion and use software to calculate the elemental composition.
Chromatography
Chromatographic techniques are primarily used to assess the purity of a compound and to separate it from impurities. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most common methods.
Comparison of Chromatographic Columns for Boronic Acids
| Column Type | Stationary Phase | Separation Principle | Best For |
| Reversed-Phase C18 | Octadecyl-silica | Hydrophobic interactions | General purpose, good for a wide range of polarities. |
| Reversed-Phase with Low Silanol Activity | End-capped silica | Minimizes interactions with acidic silanols | Reducing on-column hydrolysis of boronic esters. |
| Mixed-Mode | Combines reversed-phase and ion-exchange | Multiple interaction modes | Separating compounds with varying charge and hydrophobicity.[7] |
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent. Filter the sample to remove any particulate matter.
-
Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive like formic acid or ammonium acetate to improve peak shape.
-
Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions.
-
Injection and Separation: Inject the sample onto the column and run the desired gradient or isocratic method.
-
Detection: Monitor the eluent using a UV detector at an appropriate wavelength.
-
Data Analysis: Integrate the peak areas to determine the purity of the sample.
X-ray Crystallography
For crystalline solids, X-ray crystallography provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions.
Alternative Techniques for Structural Confirmation
While X-ray crystallography is the gold standard for solid-state structure determination, it is not always feasible if suitable single crystals cannot be obtained. In such cases, a combination of other techniques must be relied upon for structural elucidation:
-
2D NMR Spectroscopy (COSY, HSQC, HMBC): Provides information on the connectivity of atoms within the molecule.
-
Nuclear Overhauser Effect (NOE) NMR: Gives information about the spatial proximity of atoms.
-
Computational Modeling: Can be used to predict the most stable conformation of the molecule.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound, often by slow evaporation of a saturated solution.
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer and collect diffraction data as it is rotated in a beam of X-rays.
-
Structure Solution and Refinement: Process the diffraction data to obtain an electron density map, from which the atomic positions are determined. Refine the structural model to best fit the experimental data.
Logical Relationship of Analytical Data
The data from these techniques are complementary and together provide a complete picture of the characterized molecule.
Integration of data from various analytical techniques for structural elucidation.
References
- 1. rsc.org [rsc.org]
- 2. Boron NMR as a Method to Screen Natural Product Libraries for B-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 5. par.nsf.gov [par.nsf.gov]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
A Comparative Guide to the Reactivity of 6-Bromo-3-butoxy-2-fluorophenylboronic Acid Isomers in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern organic synthesis, particularly in the construction of complex molecular architectures for pharmaceuticals and functional materials, substituted phenylboronic acids are indispensable building blocks. Their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, is well-established.[1][2] However, the reactivity of these reagents is profoundly influenced by the nature and position of the substituents on the phenyl ring. This guide provides a comparative analysis of the predicted reactivity of positional isomers of 6-Bromo-3-butoxy-2-fluorophenylboronic acid.
Due to a lack of direct experimental comparative data for these specific isomers in the public domain, this guide leverages fundamental principles of physical organic chemistry to predict their relative reactivity. The comparison is primarily based on the analysis of steric and electronic effects, which are the key determinants of reactivity in Suzuki-Miyaura coupling reactions.[3][4]
Comparative Reactivity Analysis
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, valued for its functional group tolerance and mild reaction conditions.[2] The reaction mechanism involves three key steps: oxidative addition of an organohalide to a Pd(0) complex, transmetalation of the organoboronic acid to the palladium center, and reductive elimination to yield the coupled product and regenerate the catalyst. The transmetalation step is often rate-limiting and is highly sensitive to the steric and electronic properties of the phenylboronic acid.[3]
Table 1: Predicted Relative Reactivity of Selected Isomers in Suzuki-Miyaura Coupling
| Compound Name | Structure | Key Substituent Positions | Predicted Relative Reactivity | Primary Influencing Factors |
| Isomer 1: this compound | B(OH)₂ at C1, F at C2, Butoxy at C3, Br at C6 | ortho: Fluoro, Bromo | Low | Severe steric hindrance from two ortho substituents (F and Br) impeding catalyst coordination. |
| Isomer 2: 2-Bromo-3-butoxy-6-fluorophenylboronic acid | B(OH)₂ at C1, Br at C2, Butoxy at C3, F at C6 | ortho: Bromo, Fluoro | Low | Severe steric hindrance from two ortho substituents (Br and F), similar to Isomer 1. |
| Isomer 3: 4-Bromo-3-butoxy-2-fluorophenylboronic acid | B(OH)₂ at C1, F at C2, Butoxy at C3, Br at C4 | ortho: Fluoro | Moderate | Moderate steric hindrance from one ortho fluoro group. The electron-withdrawing nature of the substituents may slightly deactivate the ring. |
| Isomer 4: 5-Bromo-3-butoxy-2-fluorophenylboronic acid | B(OH)₂ at C1, F at C2, Butoxy at C3, Br at C5 | ortho: Fluoro | Moderate to High | Moderate steric hindrance from the ortho fluoro group. The para bromo substituent has a strong electron-withdrawing inductive effect. |
Discussion of Reactivity Trends:
The predicted reactivity of the isomers is primarily dictated by the "ortho effect," a combination of steric and electronic factors arising from substituents adjacent to the boronic acid group.[5]
-
Isomers 1 and 2 (this compound and 2-Bromo-3-butoxy-6-fluorophenylboronic acid): These isomers are predicted to have the lowest reactivity. The presence of two substituents in the ortho positions (a fluorine and a bromine atom) creates significant steric bulk around the boronic acid moiety. This steric hindrance is expected to severely impede the approach and coordination of the bulky palladium catalyst, which is a prerequisite for the transmetalation step.[4] Consequently, higher catalyst loadings, more forcing reaction conditions (higher temperatures and longer reaction times), and specialized bulky phosphine ligands may be necessary to achieve reasonable yields in a Suzuki-Miyaura coupling.[6]
-
Isomer 3 (4-Bromo-3-butoxy-2-fluorophenylboronic acid): This isomer is predicted to have moderate reactivity. With only one substituent (fluorine) in an ortho position, the steric hindrance is significantly reduced compared to Isomers 1 and 2. The electron-withdrawing nature of the fluorine, bromine, and to a lesser extent, the butoxy group, will decrease the nucleophilicity of the aryl ring, potentially slowing the transmetalation step.[3]
-
Isomer 4 (5-Bromo-3-butoxy-2-fluorophenylboronic acid): This isomer is predicted to have moderate to high reactivity among the selected isomers. Similar to Isomer 3, it has only one ortho substituent (fluorine), resulting in manageable steric hindrance. The electronic effects of the substituents will play a more dominant role in differentiating its reactivity from Isomer 3. The bromine atom is in the para position relative to the boronic acid, where its strong electron-withdrawing inductive effect is most pronounced. This can influence the rate of transmetalation.
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), the phenylboronic acid isomer (1.2 mmol, 1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent system (e.g., a mixture of toluene and water, 4:1, 5 mL).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a generalized workflow for performing the experiment.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.
References
- 1. Improvement on Synthesis of Different Alkyl-Phenylboronic Acid: Ingenta Connect [ingentaconnect.com]
- 2. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Performance of Palladium Ligands in Suzuki-Miyaura Coupling with Sterically Hindered Arylboronic Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. The choice of the palladium catalyst system, particularly the ligand, is critical for the success of these transformations, profoundly influencing reaction yields, times, and functional group tolerance. This guide provides a comparative overview of common palladium ligands for the Suzuki-Miyaura coupling of sterically hindered arylboronic acids, with a focus on substrates analogous to "6-Bromo-3-butoxy-2-fluorophenylboronic acid".
Data Presentation: Performance of Palladium Ligands
The following table summarizes the performance of various palladium-ligand systems in the Suzuki-Miyaura coupling of sterically hindered and electronically challenging substrates. This data provides a basis for selecting a suitable catalyst system for the coupling of "this compound".
| Palladium Precursor | Ligand | Coupling Partner 1 (Aryl Halide) | Coupling Partner 2 (Boronic Acid) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | 2-Chloro-6-methylpyridine | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 18 | 94 | [1] |
| Pd₂(dba)₃ | P(t-Bu)₃ | 1-Bromo-2,6-dimethylbenzene | Phenylboronic acid | KF | THF | RT | 12 | 98 | [2][3] |
| Pd(OAc)₂ | PCy₃ | 4-Bromotoluene | 2-Methylphenylboronic acid | K₃PO₄ | Toluene | RT | 12 | 95 | [2] |
| PdCl₂(dppf) | - | 2-Bromopyridine | 3-Methoxyphenylboronic acid | Na₂CO₃ | DME | 85 | 12 | 92 | [4] |
| Pd(OAc)₂ | XPhos | 1-Chloro-4-nitrobenzene | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 2 | 99 | Similar to [1] |
| Pd(OAc)₂ | RuPhos | 2-Bromoanisole | 2-Formylphenylboronic acid | K₂CO₃ | Toluene/H₂O | 80 | 16 | 91 | General Buchwald |
| Pd₂(dba)₃ | tBuXPhos | 2-Chloro-N-phenylaniline | 4-Methoxyphenylboronic acid | K₃PO₄ | t-BuOH | 100 | 24 | 95 | General Buchwald |
Note: The presented data is a compilation from various sources with differing reaction conditions and substrates. This information should be used as a qualitative guide for catalyst selection rather than for direct quantitative comparison. The performance of a given catalyst system can be highly substrate-dependent.
Experimental Protocols
Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for the specific coupling of "this compound" with a desired aryl or heteroaryl halide.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), "this compound" (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%) to the flask.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add the degassed solvent (e.g., toluene, 5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 h), monitoring the reaction progress by TLC or GC/MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Mandatory Visualization
The following diagrams illustrate the generalized workflow of a Suzuki-Miyaura cross-coupling reaction and the catalytic cycle.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
A Cost-Benefit Analysis of 6-Bromo-3-butoxy-2-fluorophenylboronic Acid in Modern Synthesis
For researchers, scientists, and professionals in drug development, the selection of building blocks in chemical synthesis is a critical decision, balancing cost, efficiency, and novelty. This guide provides a comparative analysis of 6-Bromo-3-butoxy-2-fluorophenylboronic acid, a specialized reagent for cross-coupling reactions, against its potential alternatives.
In the realm of synthetic organic chemistry, particularly in the construction of complex biaryl and heteroaryl structures, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool. The choice of the boronic acid derivative is paramount, influencing reaction yields, purity, and the overall cost-effectiveness of a synthetic route. This analysis delves into the utility of this compound, a polysubstituted arylboronic acid, offering a framework for its application and comparison with other commercially available boronic acids.
Performance in Synthesis: An Overview
This compound (CAS No. 1072951-88-2) is a versatile reagent, bringing together several key functionalities. The boronic acid group is the cornerstone of its utility in Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The presence of a bromine atom provides a handle for subsequent orthogonal cross-coupling reactions, allowing for the sequential construction of complex molecules. The fluorine atom can enhance the metabolic stability and binding affinity of the final compound, a desirable trait in medicinal chemistry. Finally, the butoxy group increases solubility in organic solvents, potentially improving reaction kinetics and simplifying purification.
Cost Comparison of Arylboronic Acids
The cost of starting materials is a significant factor in the overall budget of a research or development project. The following table provides a snapshot of the relative costs of this compound and some of its potential structural analogs. Prices are based on currently available catalog listings for research-grade quantities and may not reflect bulk industrial pricing.
| Compound | CAS Number | Supplier Example & Price (per gram) | Key Structural Features |
| This compound | 1072951-88-2 | Varies; Approx. $150 - $300 | Bromo, Butoxy, Fluoro substitution |
| 6-Bromo-2-fluorophenylboronic acid | 957035-10-8 | Kanto Chemical; Approx. ¥11,000 (~$100) | Bromo, Fluoro substitution |
| 3-Butoxy-2-fluorophenylboronic acid | N/A | Custom synthesis likely required | Butoxy, Fluoro substitution |
| 2-Bromo-6-fluorophenylboronic acid | 913835-80-0 | Chemsrc; Approx. ¥598/5g (~$19/g) | Bromo, Fluoro substitution (isomeric) |
Note: Prices are subject to change and vary between suppliers. "N/A" indicates that the compound is not readily found in major chemical catalogs and would likely require custom synthesis, significantly increasing its cost and lead time.
From this data, it is evident that the trifunctionalized "this compound" carries a premium price compared to its simpler, difunctionalized analogs. The decision to use this more complex building block should be justified by the synthetic strategy, for instance, if all three functionalities (bromo, butoxy, and fluoro) are essential for the target molecule and introducing them sequentially would be less efficient.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
While a specific protocol for this compound is not published, a general procedure for the Suzuki-Miyaura coupling of a substituted arylboronic acid with an aryl bromide can be adapted.
Reaction:
Materials:
-
Aryl bromide (1.0 eq)
-
This compound (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a reaction vessel, add the aryl bromide, this compound, and the base.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the solvent mixture and the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired biaryl compound.
Expected Outcome:
Based on similar reactions, this protocol is expected to yield the coupled product in moderate to good yields. The presence of the ortho-fluoro substituent may influence the optimal choice of palladium ligand and base.
Logical Workflow for Reagent Selection
The decision-making process for selecting a boronic acid can be visualized as a logical workflow.
Caption: Decision workflow for selecting a substituted phenylboronic acid.
Hypothetical Application in a Signaling Pathway
Compounds synthesized using fluorinated and brominated building blocks often find applications as kinase inhibitors in cell signaling pathways. The unique substitution pattern of this compound could be leveraged to synthesize inhibitors targeting pathways implicated in cancer or inflammatory diseases. For instance, the resulting biaryl scaffold could be designed to target a hypothetical "Kinase X" in a generic signaling cascade.
Caption: Hypothetical signaling pathway targeted by a Kinase X inhibitor.
Conclusion
This compound is a highly functionalized and, consequently, a relatively expensive building block. Its use is most justified in synthetic strategies where its unique combination of bromo, butoxy, and fluoro substituents provides a significant advantage, either by streamlining the synthesis of a complex target molecule or by imparting desirable properties to the final product. For simpler targets, less substituted and more economical alternatives should be considered. A thorough cost-benefit analysis, considering the number of synthetic steps, overall yield, and the cost of reagents, is crucial for making an informed decision. As with any specialized reagent, the potential for novel discovery must be weighed against the pragmatic considerations of cost and efficiency.
Spectroscopic Analysis of 6-Bromo-3-butoxy-2-fluorophenylboronic Acid: A Comparative Guide for Researchers
For researchers and professionals in drug development and organic synthesis, a thorough understanding of the spectroscopic characteristics of key reagents and their precursors is paramount. This guide provides a comparative analysis of the spectroscopic data for 6-Bromo-3-butoxy-2-fluorophenylboronic acid, its precursors, and relevant analogous compounds, supported by experimental protocols and data visualizations.
Introduction
This compound is a valuable building block in medicinal chemistry and organic synthesis, often utilized in cross-coupling reactions to introduce the bromobutoxyfluorophenyl moiety into complex molecules. Accurate spectroscopic identification of this compound and its precursors is critical for reaction monitoring, quality control, and final product characterization. This guide aims to provide a centralized resource of spectroscopic data to aid researchers in this endeavor.
Spectroscopic Data Comparison
The following tables summarize the available and comparative spectroscopic data for this compound, its logical precursor 1-bromo-2-fluoro-4-butoxybenzene, and other related compounds. Please note that direct experimental data for the primary compound of interest and its immediate precursor is limited in publicly available literature. Therefore, data from structurally similar compounds are included for comparative purposes.
Table 1: Infrared (IR) Spectroscopic Data
| Compound Name | Key IR Absorptions (cm⁻¹) | Source/Notes |
| This compound | Broad O-H stretch (~3300-2500), C-H stretch (aromatic ~3100-3000, aliphatic ~2960-2870), C=C stretch (aromatic ~1600-1450), B-O stretch (~1350), C-O stretch (~1250), C-F stretch (~1200), C-Br stretch (~600-500) | ATR-IR data available from SpectraBase.[1] |
| 1-Bromo-2-fluoro-4-butoxybenzene (Precursor - Predicted) | C-H stretch (aromatic and aliphatic), C=C stretch (aromatic), C-O stretch, C-F stretch, C-Br stretch | No experimental data found. Predicted based on functional groups. |
| 3-Fluorophenylboronic acid | Broad O-H stretch, C-H stretch (aromatic), C=C stretch (aromatic), B-O stretch, C-F stretch | Experimental data available for comparison. |
| 1-Bromo-4-butoxybenzene | C-H stretch (aromatic and aliphatic), C=C stretch (aromatic), C-O stretch, C-Br stretch | Experimental data available for comparison.[2] |
Table 2: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound Name | Aromatic Protons | Butoxy Protons | Other | Source/Notes |
| This compound | Data not available | Data not available | B(OH)₂ protons expected as a broad singlet. | No experimental data found. |
| 1-Bromo-2-fluoro-4-butoxybenzene (Precursor) | Data not available | Data not available | No experimental data found. | |
| 2-Fluorophenylboronic acid | Multiplets in the aromatic region. | - | B(OH)₂ protons expected as a broad singlet. | Experimental data available for comparison.[3] |
| 1-Bromo-4-butylbenzene | Doublets in the aromatic region. | Triplet (~2.6 ppm, α-CH₂), Multiplet (~1.6 ppm, β-CH₂), Multiplet (~1.3 ppm, γ-CH₂), Triplet (~0.9 ppm, δ-CH₃) | Experimental data available for comparison. |
Table 3: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound Name | Aromatic Carbons | Butoxy Carbons | Source/Notes |
| This compound | Data not available | Data not available | The carbon attached to boron is often not observed or is very broad. |
| 1-Bromo-2-fluoro-4-butoxybenzene (Precursor) | Data not available | Data not available | |
| Fluorinated Phenylboronic Acids | Signals typically appear between 110-160 ppm. The carbon attached to fluorine will show a large coupling constant (¹Jcf). | - | General data available for comparison.[4] |
| Butoxybenzene | Signals typically appear between 114-159 ppm. | α-CH₂ (~67 ppm), β-CH₂ (~31 ppm), γ-CH₂ (~19 ppm), δ-CH₃ (~14 ppm) | Experimental data available for comparison. |
Table 4: Mass Spectrometry Data (m/z)
| Compound Name | Molecular Ion (M⁺) | Key Fragmentation Peaks | Source/Notes |
| This compound | Data not available | Data not available | Expect to see isotopic pattern for bromine (M⁺ and M⁺+2 in ~1:1 ratio). |
| 1-Bromo-2-fluoro-4-butoxybenzene (Precursor) | Data not available | Data not available | Expect to see isotopic pattern for bromine. |
| 1-Bromo-2-fluorobenzene | 174, 176 | 95 (loss of Br), 75 (loss of Br and HF) | Experimental data available for comparison. |
Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are not widely published. However, a general synthetic approach can be inferred from standard organometallic procedures.
General Synthesis of Arylboronic Acids:
A common method for the synthesis of arylboronic acids is the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic workup.
-
Step 1: Formation of the Organometallic Reagent: The precursor, 1-bromo-2-fluoro-4-butoxybenzene, would be reacted with magnesium turnings (for Grignard) or an organolithium reagent like n-butyllithium (for organolithium) in an anhydrous ether solvent (such as diethyl ether or THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Step 2: Borylation: The resulting organometallic species is then added to a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperature (typically -78 °C).
-
Step 3: Hydrolysis: The reaction mixture is then quenched with an acidic solution (e.g., HCl or H₂SO₄) to hydrolyze the boronate ester and yield the final boronic acid product.
-
Purification: The product is then extracted with an organic solvent and purified, typically by recrystallization or column chromatography.
Spectroscopic Analysis Protocols:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a standard NMR spectrometer (e.g., 300 or 500 MHz). Samples would be dissolved in a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: Infrared spectra would be obtained using a Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for solid samples. The data is typically reported in wavenumbers (cm⁻¹).
-
Mass Spectrometry: Mass spectra would be recorded on a mass spectrometer, likely using an electron ionization (EI) or electrospray ionization (ESI) source. The data is presented as a plot of relative intensity versus mass-to-charge ratio (m/z).
Visualizing the Synthesis
The logical workflow for the synthesis of this compound can be visualized as follows:
Caption: Synthetic pathway for this compound.
Conclusion
This guide provides a foundational spectroscopic comparison for this compound and its related compounds. While a complete experimental dataset for the primary compound and its immediate precursor remains elusive in public domains, the comparative data and general protocols presented here offer a valuable starting point for researchers. The provided workflow visualization further clarifies the synthetic logic. It is recommended that researchers performing this synthesis conduct thorough spectroscopic analysis to confirm the identity and purity of their materials.
References
A Comparative Guide to Assessing the Purity of Synthesized "6-Bromo-3-butoxy-2-fluorophenylboronic acid"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 6-Bromo-3-butoxy-2-fluorophenylboronic acid, a key building block in modern medicinal chemistry. We present objective comparisons with relevant alternatives and include supporting experimental data to aid researchers in selecting the most appropriate analytical techniques for their specific needs.
Introduction
This compound is a versatile reagent frequently employed in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules, including active pharmaceutical ingredients (APIs). The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, reduced yields, and the introduction of potentially harmful byproducts in the final compound. This guide outlines the principal analytical techniques for robust purity assessment: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Performance Comparison of Purity Assessment Methods
The selection of an analytical method for purity determination depends on several factors, including the nature of the expected impurities, the required level of sensitivity, and the desired quantitative accuracy. Below is a comparative summary of the most common techniques.
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Advantages | Disadvantages | Typical Purity Range |
| HPLC (UV) | Separation based on polarity | - High resolution and sensitivity- Well-established for quantitative analysis- Can separate a wide range of impurities | - Potential for on-column degradation (boroxine formation)- Requires a chromophore for UV detection | 95-99.9% |
| qNMR (¹H) | Signal integration relative to a certified standard | - Absolute quantification without a reference standard of the analyte- Provides structural information- Non-destructive | - Lower sensitivity than HPLC- Signal overlap can complicate analysis | 90-99.5% |
| LC-MS | Separation coupled with mass-to-charge ratio detection | - High sensitivity and selectivity- Provides molecular weight information for impurity identification- Ideal for trace-level impurity profiling | - Ionization efficiency can vary between compounds- More complex instrumentation | >99% (for main component), ppm levels for impurities |
Comparative Purity Data (Illustrative)
To provide a practical context, the following table presents illustrative purity data for this compound and two structurally similar alternatives that might be considered in synthetic campaigns. This data is representative of what could be obtained using the methods described herein.
Table 2: Illustrative Purity Profiles of Phenylboronic Acid Analogs
| Compound | HPLC Purity (%) | qNMR Purity (%) | Major Impurity Identified (LC-MS) |
| This compound | 99.2 | 98.8 | Debrominated starting material (0.3%) |
| 4-Bromo-2-fluoro-5-methoxyphenylboronic acid | 98.5 | 98.1 | Homocoupling byproduct (0.8%) |
| 3-Butoxy-2-fluorophenylboronic acid | 99.5 | 99.1 | Residual starting halide (0.2%) |
Experimental Protocols
Detailed and validated experimental protocols are essential for achieving accurate and reproducible purity assessments.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is designed for the quantitative analysis of this compound and the separation of potential process-related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 1:1 mixture of Acetonitrile and Water to a concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This protocol provides a method for determining the absolute purity of the synthesized compound using an internal standard.[1][2][3][4][5]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Internal Standard: Maleic anhydride (certified reference material).
-
Solvent: DMSO-d₆.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean vial.
-
Accurately weigh approximately 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all relevant protons).
-
Number of Scans: 16.
-
-
Data Processing and Calculation:
-
Process the spectrum with a line broadening of 0.3 Hz.
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and the singlet of the internal standard (maleic anhydride).
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, W = weight, and P = purity of the standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
This method is optimized for the sensitive detection and identification of potential impurities.
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Utilize the same HPLC method as described above.
-
Mass Spectrometry Conditions:
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in purity assessment, the following diagrams illustrate the experimental workflow and a decision-making process for method selection.
Caption: Experimental workflow for purity assessment.
Caption: Decision tree for selecting a purity analysis method.
By employing these methodologies and considerations, researchers can confidently assess the purity of this compound, ensuring the quality and integrity of their synthetic endeavors.
References
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. hpst.cz [hpst.cz]
- 7. resolvemass.ca [resolvemass.ca]
- 8. chimia.ch [chimia.ch]
- 9. biomedres.us [biomedres.us]
- 10. tandfonline.com [tandfonline.com]
Alternative Cross-Coupling Strategies for 6-Bromo-3-butoxy-2-fluorophenylboronic Acid: A Comparative Guide
For researchers, scientists, and professionals in drug development, the strategic functionalization of complex aromatic building blocks is a cornerstone of modern synthesis. The molecule "6-Bromo-3-butoxy-2-fluorophenylboronic acid" presents a versatile scaffold with two distinct handles for cross-coupling reactions: a bromo substituent and a boronic acid moiety. While the boronic acid is primed for Suzuki-Miyaura coupling, the aryl bromide opens the door to a diverse array of powerful palladium-catalyzed transformations. This guide provides a comparative overview of alternative cross-coupling methods for the C-Br bond, offering experimental insights to inform reaction planning and optimization.
Comparative Overview of Cross-Coupling Methods
The selection of an appropriate cross-coupling reaction is contingent on the desired bond formation and the compatibility of the reaction conditions with the substrate's functional groups. Below is a summary of key palladium-catalyzed cross-coupling reactions applicable to the aryl bromide of "this compound."
| Reaction | Coupling Partner | Bond Formed | Typical Catalyst/Ligand | Base | Solvent | Advantages | Potential Challenges |
| Suzuki-Miyaura | Organoboron Reagent | C-C | Pd(OAc)₂, Pd(PPh₃)₄ / SPhos, XPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, Water | Mild conditions, high functional group tolerance, commercially available reagents.[1][2] | Potential for protodeboronation of the starting material.[3] |
| Stille | Organostannane | C-C | Pd(PPh₃)₄, PdCl₂(dppf) | Not always required | Toluene, DMF | Tolerates a wide variety of functional groups, insensitive to moisture.[4][5][6] | Toxicity of organotin reagents and byproducts.[5][6] |
| Heck | Alkene | C-C (alkenyl) | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, NaOAc | DMF, Acetonitrile | Good for vinylation, tolerates various functional groups.[7][8] | Can have issues with regioselectivity and stereoselectivity.[7] |
| Sonogashira | Terminal Alkyne | C-C (alkynyl) | PdCl₂(PPh₃)₂, CuI (co-catalyst) | Et₃N, Diisopropylamine | THF, Toluene | Mild conditions, direct alkynylation.[9][10] | Homo-coupling of the alkyne can be a side reaction.[11] |
| Buchwald-Hartwig | Amine, Alcohol, Thiol | C-N, C-O, C-S | Pd₂(dba)₃, Pd(OAc)₂ / BINAP, Xantphos | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | Excellent for heteroatom bond formation, broad substrate scope.[12][13][14] | Requires careful selection of ligand and base for optimal results.[15] |
Visualizing the Catalytic Cycles
To aid in understanding the fundamental transformations, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig reactions.
Experimental Protocols
The following protocols are generalized procedures and should be optimized for the specific substrate and coupling partner. All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Suzuki-Miyaura Coupling
-
Materials: this compound (1.0 mmol, 1.0 equiv), Arylboronic acid (1.2 mmol, 1.2 equiv), Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv), Toluene (5 mL), Water (0.5 mL).[1]
-
Procedure:
-
To an oven-dried Schlenk tube, add the bromo-boronic acid, the coupling partner boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the tube, evacuate, and backfill with an inert gas (repeat three times).
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture at 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
-
Stille Coupling
-
Materials: this compound (1.0 mmol, 1.0 equiv), Organostannane (1.1 mmol, 1.1 equiv), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), Anhydrous DMF or Toluene (10 mL).[4][16]
-
Procedure:
-
In a flame-dried Schlenk flask, dissolve the bromo-boronic acid and organostannane in the chosen solvent.
-
Degas the solution with a stream of inert gas for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction and quench with a saturated aqueous solution of KF to precipitate tin byproducts.
-
Stir for 30 minutes, then filter through Celite.
-
Extract the filtrate with an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify by column chromatography.[4]
-
Heck Coupling
-
Materials: this compound (1.0 mmol, 1.0 equiv), Alkene (1.5 mmol, 1.5 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv), Anhydrous DMF or Acetonitrile (10 mL).[7]
-
Procedure:
-
To a Schlenk tube, add the bromo-boronic acid and Pd(OAc)₂.
-
Evacuate and backfill with inert gas.
-
Add the solvent, followed by the alkene and triethylamine.
-
Heat the mixture to 80-120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, cool to room temperature and filter off any precipitated salts.
-
Dilute the filtrate with water and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify by column chromatography.[7]
-
Sonogashira Coupling
-
Materials: this compound (1.0 mmol, 1.0 equiv), Terminal alkyne (1.2 mmol, 1.2 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), Copper(I) iodide (CuI) (0.04 mmol, 4 mol%), Triethylamine or Diisopropylamine (5 mL), Anhydrous THF or Toluene (10 mL).[9]
-
Procedure:
-
In a Schlenk flask, combine the bromo-boronic acid, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with inert gas.
-
Add the solvent and the amine base, followed by the terminal alkyne.
-
Stir the reaction at room temperature or heat gently (40-60 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute with an organic solvent and wash with saturated aqueous NH₄Cl solution to remove copper salts.
-
Wash with water and brine, dry, and concentrate.
-
Purify by column chromatography.[9]
-
Buchwald-Hartwig Amination
-
Materials: this compound (1.0 mmol, 1.0 equiv), Amine (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.01 mmol, 1 mol%), Xantphos (0.03 mmol, 3 mol%), Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv), Anhydrous Toluene or Dioxane (10 mL).[12][14]
-
Procedure:
-
To a glovebox or under a stream of inert gas, add the bromo-boronic acid, NaOtBu, Pd₂(dba)₃, and Xantphos to a Schlenk tube.
-
Add the solvent, followed by the amine.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool to room temperature, dilute with an organic solvent, and quench carefully with water.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography.
-
Workflow for Method Selection
The choice of cross-coupling method is a critical decision in a synthetic campaign. The following workflow provides a logical approach to selecting the most suitable reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Stille Coupling [organic-chemistry.org]
- 7. Heck Coupling | NROChemistry [nrochemistry.com]
- 8. Heck Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 16. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
The Strategic Application of 6-Bromo-3-butoxy-2-fluorophenylboronic Acid in Biaryl Synthesis: A Comparative Overview
For researchers, medicinal chemists, and professionals in drug development, the efficient construction of complex biaryl scaffolds is a cornerstone of modern synthetic chemistry. Among the vast array of building blocks, 6-Bromo-3-butoxy-2-fluorophenylboronic acid has emerged as a versatile reagent, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This guide provides a comparative analysis of its application, supported by experimental data, to inform strategic decisions in molecular design and synthesis.
Performance in Suzuki-Miyaura Coupling
This compound is primarily utilized as a versatile building block in organic synthesis, with its utility deeply rooted in carbon-carbon bond formation.[1] The presence of the boronic acid functional group makes it a key participant in Suzuki-Miyaura coupling reactions, a powerful method for synthesizing biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials.
The unique substitution pattern of this boronic acid—a bromine atom ortho to the boronic acid, a fluorine atom also in an ortho position, and a butoxy group in the meta position—offers distinct advantages and influences its reactivity. The electron-withdrawing nature of the fluorine and bromine atoms can modulate the electronic properties of the phenyl ring, impacting the efficiency of the Suzuki-Miyaura coupling.
While specific head-to-head comparative studies with a broad range of other boronic acids are not extensively documented in publicly available literature, the principles of Suzuki-Miyaura coupling allow for an informed comparison. The performance of a given boronic acid is highly dependent on the reaction partner (the aryl halide or triflate) and the specific catalytic system employed.
For instance, in the synthesis of biaryl analogs with potential anti-inflammatory and analgesic properties, various substituted phenylboronic acids have been successfully coupled with substituted bromobenzenes.[2] The choice of catalyst, base, and solvent system is critical to achieving high yields.
Comparison with Alternative Boronic Acids
The selection of a boronic acid for a Suzuki-Miyaura coupling is a critical parameter that influences reaction outcomes. The performance of this compound can be contextualized by comparing its structural features to other classes of boronic acids.
| Boronic Acid Class | Key Structural Features | Expected Impact on Reactivity in Suzuki Coupling |
| Electron-Rich Boronic Acids (e.g., 4-methoxyphenylboronic acid) | Electron-donating groups (e.g., -OCH3, -CH3) | Generally, undergo transmetalation more readily, potentially leading to faster reaction rates. |
| Electron-Poor Boronic Acids (e.g., 4-nitrophenylboronic acid) | Electron-withdrawing groups (e.g., -NO2, -CF3) | Transmetalation can be slower, sometimes requiring more forcing conditions or specialized catalysts. |
| Sterically Hindered Boronic Acids (e.g., 2-methylphenylboronic acid) | Bulky groups ortho to the boronic acid | Can impede the approach to the metal center, potentially lowering yields or requiring specific bulky phosphine ligands. |
| This compound | Ortho-halogen (Br, F), meta-alkoxy (OBu) | The ortho-halogens provide handles for further functionalization and their electron-withdrawing nature can influence reactivity. The butoxy group enhances solubility in organic solvents. |
Experimental Protocols: A Generalized Approach
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a flame-dried Schlenk tube or round-bottom flask is added the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent mixture (e.g., toluene/ethanol/water, dioxane/water, or DMF/water) is then added via syringe.
-
Reaction Execution: The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.
Synthetic Workflow and Strategic Considerations
The application of this compound is best understood within the context of a multi-step synthetic workflow. The bromine atom on the coupled product serves as a valuable functional handle for subsequent transformations, such as another cross-coupling reaction, a lithiation-substitution sequence, or a cyclization reaction.
Below is a conceptual workflow illustrating the strategic use of this reagent.
This workflow highlights the utility of the bromine atom as a point for diversification, allowing for the construction of complex molecular architectures from a single initial coupling event. This is a key advantage for generating libraries of compounds in drug discovery programs.
References
Safety Operating Guide
Safe Disposal of 6-Bromo-3-butoxy-2-fluorophenylboronic Acid: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat 6-Bromo-3-butoxy-2-fluorophenylboronic acid as a hazardous, halogenated organic chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific local regulations before proceeding with any disposal.
This guide provides detailed procedures for the proper and safe disposal of this compound, ensuring the safety of laboratory personnel and minimizing environmental impact. Researchers, scientists, and drug development professionals should adhere to these protocols to maintain a secure working environment.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE). All handling and disposal activities should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield.[1] | Protects against splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect for damage before use.[1] | Prevents skin contact with the chemical. |
| Protective Clothing | A lab coat or chemical-resistant apron.[1] | Protects against skin contact and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator if handling the compound as a powder or if there is a risk of aerosolization.[1] | Prevents inhalation of hazardous dust or vapors. |
An emergency eyewash station and safety shower must be readily accessible.[1]
II. Waste Characterization and Segregation
This compound must be classified and segregated as halogenated organic waste .[2][3] This is due to the presence of bromine and fluorine atoms in its structure.
Key Disposal Principles:
-
Do Not Dispose Down the Drain: This compound should never be disposed of in the sanitary sewer.[4][5]
-
No Mixing: Do not mix with non-halogenated, acidic, basic, or other incompatible waste streams unless explicitly permitted by your institution's EHS department.[1][4] Improper mixing can lead to dangerous chemical reactions.[6]
-
Separate Waste Streams: Maintaining separate collection containers for halogenated and non-halogenated organic waste is crucial. The disposal of halogenated waste is often more complex and costly.[3][7]
III. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection and disposal of this compound.
Step 1: Waste Collection
-
Solid Waste: Carefully collect the solid waste material, minimizing dust generation. Place it in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste (Solutions): Pour liquid waste containing the compound into a designated, compatible waste container using a funnel to prevent spills.[1] The container should be specifically marked for "Halogenated Organic Waste."[5]
Step 2: Container Labeling
-
Label the waste container with the words "Hazardous Waste" and the full chemical name: "Waste this compound."[5] Do not use abbreviations.
-
If it is a mixed waste stream, list all components and their approximate percentages on the label.[4]
-
Ensure the label is securely affixed and clearly visible.[3]
Step 3: Waste Storage
-
Keep the waste container tightly sealed at all times, except when adding waste.[3][5]
-
Store the sealed and labeled container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility, following your institution's guidelines.[1]
-
The storage area should be cool, dry, and well-ventilated.[3]
Step 4: Arrange for Pickup and Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[1]
-
Provide a complete and accurate description of the waste material.
IV. Spill Management
In the event of a spill, take the following immediate actions:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[5]
-
Containment:
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]
-
Reporting: Report the spill to your supervisor and your institution's EHS department.[1]
V. Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. bucknell.edu [bucknell.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. laballey.com [laballey.com]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for 6-Bromo-3-butoxy-2-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 6-Bromo-3-butoxy-2-fluorophenylboronic acid (CAS No. 1072951-95-1). Adherence to these procedures is essential for ensuring personal safety and maintaining a compliant laboratory environment.
Immediate Safety Information
This compound is classified as harmful and an irritant.[1] All personnel must be familiar with the hazards associated with this compound before handling.
Hazard Identification:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute toxicity (Oral) | GHS07: Harmful/Irritant | Warning | H302: Harmful if swallowed[1] |
| Skin irritation | Not explicitly classified, but general good practice for boronic acids dictates avoiding skin contact.[2][3][4] | ||
| Eye irritation | Not explicitly classified, but general good practice for boronic acids dictates avoiding eye contact.[2][3][4] | ||
| Respiratory irritation | May cause respiratory irritation.[2][3] |
Personal Protective Equipment (PPE)
The following personal protective equipment must be worn at all times when handling this compound.[5][6]
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[7] A face shield should be worn over safety glasses if there is a risk of splashing or aerosolization.[8] | Protects eyes from dust particles and splashes. |
| Hand Protection | Chemical-resistant nitrile gloves.[4][6][9] Inspect gloves for tears or holes before and during use. Change gloves immediately if contaminated. | Prevents skin contact and absorption. |
| Body Protection | A flame-resistant lab coat, fully buttoned, with long sleeves.[8][9] Long pants and closed-toe shoes are mandatory.[8][9] | Protects skin from accidental spills and contamination. |
| Respiratory Protection | All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation risk.[2] If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[7] | Prevents inhalation of harmful dust or aerosols. |
Operational Plan: Step-by-Step Handling Protocol
Preparation:
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[2]
-
Gather Materials: Ensure all necessary PPE, spill kit materials, and waste containers are readily accessible before starting work.
-
Review SDS: All personnel involved must review the Safety Data Sheet (SDS) for this specific chemical.
Handling:
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Weighing: If weighing the solid, perform this task in a fume hood to avoid generating and inhaling dust. Use a disposable weighing paper or boat.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions within the fume hood. Ensure apparatus is securely clamped and that any potential pressure build-up can be safely vented.
Post-Handling:
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of contaminated disposable PPE as hazardous waste.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[2][3] Do not dispose of this chemical down the drain or in regular trash.[2]
Waste Segregation and Collection:
-
Solid Waste: Collect unused solid this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves, paper towels) in a designated, sealable container clearly labeled as "Hazardous Waste" with the full chemical name.[2]
-
Liquid Waste: Collect solutions containing this compound in a separate, clearly labeled, and sealable container for liquid hazardous waste. Do not mix with other incompatible waste streams.[2][3]
-
Empty Containers: Rinse empty containers three times with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[2] Subsequent rinses may also need to be collected as hazardous waste depending on institutional guidelines. After thorough rinsing and air drying in a well-ventilated area, deface the original label before disposing of the container.[2]
Waste Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until collection by the institution's environmental health and safety (EHS) personnel or a licensed waste disposal company.[2]
Emergency Procedures
Spill:
-
Evacuate: If the spill is large or outside of a fume hood, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills within a fume hood, contain the spill with a spill kit absorbent material.
-
Clean-up: Wearing appropriate PPE, carefully sweep up solid material or absorb liquid spills. Place the waste in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
Exposure:
-
Inhalation: Move the affected person to fresh air. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the SDS to the medical personnel.
Visual Workflow for Safe Handling and Disposal
Caption: Safe handling and disposal workflow for this compound.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. laballey.com [laballey.com]
- 4. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 5. hazmatschool.com [hazmatschool.com]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. echemi.com [echemi.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
